Product packaging for 2-Chlorobenzo[c]cinnoline(Cat. No.:CAS No. 18591-94-1)

2-Chlorobenzo[c]cinnoline

Katalognummer: B100858
CAS-Nummer: 18591-94-1
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: BSDGNTCUCRWUSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Chlorobenzo[c]cinnoline (CAS Number: 18591-94-1) is a chemical compound based on the cinnoline scaffold, a privileged structure in medicinal chemistry. Cinnoline derivatives are recognized for their diverse biological activities and are frequently investigated as analogs of quinoline and isoquinoline compounds . The cinnoline nucleus is a bicyclic heterocycle, specifically a 1,2-benzodiazine, which serves as a key subunit in many pharmacologically active molecules . Researchers value this scaffold for its broad spectrum of potential pharmacological applications. While the specific properties of this compound are under investigation, cinnoline derivatives, particularly those with halogen substituents, have demonstrated significant antimicrobial activity against various bacteria and fungi . Furthermore, the cinnoline scaffold shows promise in other therapeutic areas, including anti-inflammatory and analgesic applications . Some cinnoline-based compounds have also exhibited potent activity against tropical diseases, with studies showing antimalarial effects against Plasmodium falciparum and inhibition of the protozoan parasite Leishmania major . The presence of the chlorine atom in the 2-position is a point of interest for structure-activity relationship (SAR) studies, as halogen substitutions are often associated with enhanced potency and optimized pharmacokinetic properties in drug discovery efforts . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClN2 B100858 2-Chlorobenzo[c]cinnoline CAS No. 18591-94-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chlorobenzo[c]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDGNTCUCRWUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chlorobenzo[c]cinnoline: A Technical Guide to its Core Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known basic properties of 2-Chlorobenzo[c]cinnoline. While specific experimental data for this particular derivative is limited in publicly available literature, this document consolidates the available information and provides context based on the well-studied parent compound, benzo[c]cinnoline, and related cinnoline derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential pharmacological applications of this compound.

Core Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the available computed and predicted properties. It is important to note the absence of an experimentally determined melting point and specific solubility data in the reviewed literature.

PropertyValueSource
CAS Number 18591-94-1[1]
Molecular Formula C₁₂H₇ClN₂[1]
Molecular Weight 214.65 g/mol [1]
Boiling Point (predicted) 393.7 ± 34.0 °C at 760 mmHg[1]
Density (predicted) 1.4 ± 0.1 g/cm³[1]
Flash Point (predicted) 224.1 ± 11.3 °C[1]
LogP (predicted) 3.31[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general and widely cited method for the synthesis of the parent benzo[c]cinnoline is the reductive cyclization of 2,2'-dinitrobiphenyl. A plausible synthetic route to this compound would involve a variation of this classical approach, starting with an appropriately chlorinated 2,2'-dinitrobiphenyl derivative.

A general procedure for the synthesis of benzo[c]cinnoline from 2,2'-diazidobiphenyl has also been described, which involves irradiation of the starting material in a glycerol/diethyl ether solution at low temperature. The product is then extracted and purified by recrystallization.[2]

General Experimental Protocol for Benzo[c]cinnoline Synthesis (Illustrative)

A common synthetic strategy for the benzo[c]cinnoline core involves the reductive cyclization of a 2,2'-disubstituted biphenyl. The following diagram illustrates a generalized workflow.

G General Synthesis Workflow for Benzo[c]cinnoline Core A Starting Material (e.g., 2,2'-Dinitrobiphenyl derivative) B Reduction Reaction (e.g., with LAH, NaBH4, or catalytic hydrogenation) A->B Reducing Agent C Intramolecular Cyclization B->C Formation of diazo intermediate D Purification (e.g., Recrystallization, Chromatography) C->D Crude Product E Characterization (NMR, MS, IR) D->E Pure Benzo[c]cinnoline Derivative

Caption: Generalized workflow for the synthesis of the benzo[c]cinnoline scaffold.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show a complex pattern of aromatic protons. The protons on the chlorinated ring would be influenced by the electron-withdrawing nature of the chlorine atom, likely causing downfield shifts.

  • ¹³C NMR: The spectrum would display signals for the 12 carbon atoms of the aromatic framework. The carbon atom directly bonded to the chlorine would exhibit a characteristic chemical shift, and the signals for other carbons would be influenced by the substituent's position.

  • IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic system (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the 1000-600 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 214.65 g/mol . Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds.

Potential Biological Activity and Signaling Pathways

The cinnoline scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities.[3] Derivatives of cinnoline have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Halogen-substituted cinnoline derivatives, in particular, have shown potent antimicrobial and anti-inflammatory activity.[3] Specifically, chloro-substituted cinnoline compounds have demonstrated significant antimicrobial efficacy.[3]

In the context of anticancer activity, some benzo[c]cinnoline derivatives have been investigated as topoisomerase inhibitors. Topoisomerases are crucial enzymes involved in DNA replication and transcription, making them important targets for cancer chemotherapy. The planar, aromatic structure of the benzo[c]cinnoline core allows it to intercalate with DNA, potentially stabilizing the topoisomerase-DNA complex and leading to cell death.

While no specific signaling pathways have been elucidated for this compound, a plausible mechanism of action, based on related compounds, could involve the inhibition of topoisomerase I.

G Hypothetical Mechanism of Action via Topoisomerase I Inhibition cluster_0 Cellular Processes A This compound B Topoisomerase I - DNA Complex A->B Stabilizes C DNA Replication/Transcription B->C Inhibits D Cell Cycle Arrest C->D Leads to E Apoptosis D->E

Caption: A potential mechanism of action for this compound as an anticancer agent.

Conclusion

This compound is a halogenated derivative of the benzo[c]cinnoline heterocyclic system. While specific experimental data on its basic properties, synthesis, and biological activity are currently limited in the accessible scientific literature, the known pharmacology of the cinnoline scaffold suggests that this compound may possess interesting biological activities, particularly as an antimicrobial or anticancer agent. Further research is warranted to synthesize and characterize this compound and to explore its therapeutic potential. This guide provides a starting point for such investigations by summarizing the available information and highlighting areas where further experimental work is needed.

References

2-Chlorobenzo[c]cinnoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information for 2-Chlorobenzo[c]cinnoline, including its chemical identifiers. Due to a lack of specific experimental data for this particular isomer in the public domain, this document also furnishes a broader overview of the synthesis, biological activities, and potential mechanisms of action of the parent benzo[c]cinnoline and the wider class of cinnoline derivatives. This information is intended to serve as a foundational resource for researchers interested in this compound and its analogs.

Core Compound Identification

The fundamental chemical properties of this compound are summarized below.

PropertyValue
CAS Number 18591-94-1
Molecular Formula C₁₂H₇ClN₂
Molecular Weight 214.65 g/mol

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of the core benzo[c]cinnoline structure and related derivatives are well-established. These methods can serve as a basis for the potential synthesis of the 2-chloro isomer.

One common approach involves the intramolecular cyclization of 2-azobiaryls, which can be promoted by copper(II) or electrochemical oxidation.[1][2] This strategy offers a route to a variety of functionalized benzo[c]cinnolinium salts with good functional group tolerance.[1][2] Another efficient method is the palladium-catalyzed cascade annulation of pyrazolones and aryl iodides, which proceeds via a dual C-H activation strategy to construct various benzo[c]cinnoline derivatives.[3]

The foundational Richter cinnoline synthesis involves the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce a 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline heterocycle.[4] Numerous protocols for cinnoline synthesis have been developed from precursors like arenediazonium salts, aryl hydrazines, and arylhydrazones.[5]

A generalized workflow for the synthesis and characterization of a novel compound like this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Substituted 2-Azobiaryl) reaction Chemical Reaction (e.g., Oxidation, Annulation) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy purification->nmr Characterized Product ms Mass Spectrometry purification->ms Characterized Product ir IR Spectroscopy purification->ir Characterized Product purity Purity Analysis (e.g., HPLC) purification->purity Characterized Product

Caption: Generalized workflow for the synthesis and characterization of a chemical compound.

Biological Activity of Cinnoline Derivatives

The cinnoline nucleus is a significant bicyclic heterocycle that forms the structural basis of many compounds with a wide array of pharmacological properties.[6] Derivatives of cinnoline have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, and antimalarial effects.[6][7]

Anticancer Potential: Benzo[c]cinnolines are regarded as privileged scaffolds in medicinal chemistry due to their promising anticancer properties.[3] Some derivatives have been identified as potent anticancer agents and kinase inhibitors.[3] The anticancer activity of certain benzo[c]quinoline derivatives, which are structurally similar, is thought to be based on their ability to act as DNA double helix intercalators.[8]

Antimicrobial and Anti-inflammatory Activity: Various studies have highlighted the antimicrobial and anti-inflammatory properties of cinnoline derivatives. For instance, some substituted cinnoline imidazole derivatives have shown moderate to good antibacterial and antifungal activity. Additionally, certain cinnoline derivatives incorporating a pyrazoline ring have exhibited notable anti-inflammatory activity.[6]

Hypothetical Signaling Pathway

Given the reported anticancer activity of cinnoline derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a hypothetical pathway where a cinnoline derivative acts as a kinase inhibitor, a known mechanism for some compounds in this class.

Disclaimer: The following diagram is a hypothetical representation and is not based on specific experimental data for this compound. It serves as an illustrative example of a potential mechanism of action for a generic anticancer cinnoline derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation cinnoline Cinnoline Derivative cinnoline->raf Inhibition

Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of a cinnoline derivative.

Conclusion

This compound is a defined chemical entity with a known CAS number and molecular weight. While specific biological and experimental data for this compound are scarce, the broader family of cinnoline and benzo[c]cinnoline derivatives exhibits a rich pharmacology with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. Further research is warranted to elucidate the specific properties of this compound and to determine if it shares the therapeutic potential of its chemical relatives. The synthetic methodologies and biological activities outlined in this guide provide a solid foundation for initiating such investigations.

References

Synthesis of Novel 2-Chlorobenzo[c]cinnoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for novel 2-Chlorobenzo[c]cinnoline derivatives. Benzo[c]cinnolines are a class of diaza-aromatic heterocyclic compounds that form the core structure of various molecules with significant applications in medicinal chemistry and materials science. Their rigid, planar structure makes them attractive scaffolds for developing anticancer agents, antivirals, and organic electronics. The introduction of a chlorine atom at the 2-position offers a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutic agents.

This document outlines a well-established, two-step synthetic approach commencing with an Ullmann coupling to construct the biphenyl backbone, followed by a reductive cyclization to form the final heterocyclic system. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further research.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 4-Chloro-2,2'-dinitrobiphenyl, via a copper-catalyzed Ullmann coupling reaction. The subsequent step is the reductive cyclization of this intermediate to yield the target benzo[c]cinnoline derivative.

G cluster_reagents1 Reagents cluster_reagents2 Reagents reactant reactant intermediate intermediate product product reagent reagent A 1-Chloro-4-iodo-2-nitrobenzene r1 A->r1 B 1-Iodo-2-nitrobenzene B->r1 C 4-Chloro-2,2'-dinitrobiphenyl r2 C->r2 D This compound r1->C Step 1: Ullmann Coupling r2->D Step 2: Reductive Cyclization reagent1 Cu powder, DMF Heat (e.g., 150 °C) reagent2 e.g., NaBH4, Pd/C or P(OEt)3

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthetic pathway. The values are representative and based on typical yields for similar transformations reported in the literature.[1][2][3][4]

StepReactantsKey Reagents & ConditionsProductYield (%)Purity (by HPLC)
11-Chloro-4-iodo-2-nitrobenzene, 1-Iodo-2-nitrobenzeneCopper powder, DMF, 150 °C, 12 h4-Chloro-2,2'-dinitrobiphenyl45-60%>95%
24-Chloro-2,2'-dinitrobiphenylNaBH₄, Pd/C, Ethanol, Reflux, 8 hThis compound70-85%>98%

Experimental Protocols

The following are detailed, representative methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 4-Chloro-2,2'-dinitrobiphenyl (Ullmann Coupling)

The Ullmann reaction is a classic method for coupling aryl halides to form biaryls, typically using copper.[1][2] While it can have limitations like harsh conditions and moderate yields, it is effective for creating the necessary 2,2'-dinitrobiphenyl backbone.

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.5 equivalents).

  • Add 1-Chloro-4-iodo-2-nitrobenzene (1.0 eq) and 1-Iodo-2-nitrobenzene (1.2 eq).

  • Add anhydrous dimethylformamide (DMF) to create a slurry.

  • Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the copper residues. Wash the celite pad with ethyl acetate.

  • Combine the filtrates and wash with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Chloro-2,2'-dinitrobiphenyl as a solid.

Step 2: Synthesis of this compound (Reductive Cyclization)

Reductive cyclization of 2,2'-dinitrobiphenyls is a powerful method for forming the benzo[c]cinnoline core.[5] Various reducing agents can be employed, including sodium borohydride with a palladium catalyst or trivalent phosphorus reagents like triethyl phosphite.

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-2,2'-dinitrobiphenyl (1.0 eq) in ethanol.

  • Add Palladium on carbon (10 mol% Pd/C) to the solution.

  • Carefully add sodium borohydride (NaBH₄, 4-6 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Process Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G A 1. Reaction Setup (Reagents + Solvent) B 2. Heating & Stirring (Under N2 Atmosphere) A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C C->B Incomplete D 4. Workup (Quenching, Extraction) C->D Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, HPLC) E->F G Pure Product F->G

Caption: General experimental workflow for synthesis and purification.

Conceptual Mechanism of Action

Benzo[c]cinnoline derivatives have been investigated for their potential as anticancer agents, with some showing activity as topoisomerase inhibitors.[6] Topoisomerases are critical enzymes that manage DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

G cluster_cell Cancer Cell compound compound enzyme enzyme process process outcome outcome A This compound Derivative B Topoisomerase I-DNA Cleavable Complex A->B Stabilizes C DNA Re-ligation (Blocked) B->C D DNA Strand Breaks B->D Leads to E Cell Cycle Arrest D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Conceptual pathway for anticancer activity via Topoisomerase I inhibition.

References

Technical Guide: Physicochemical Properties of 2-Chlorobenzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an overview of the available physicochemical data for 2-Chlorobenzo[c]cinnoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive publicly available experimental data, this document focuses on reported physical properties and outlines general methodologies for the determination of solubility and stability, which are critical parameters in the drug development process.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₇ClN₂ChemSrc[1]
Molecular Weight 214.65 g/mol ChemSrc[1]
Density 1.4±0.1 g/cm³ChemSrc[1]
Boiling Point 393.7±34.0 °C at 760 mmHgChemSrc[1]
Flash Point 224.1±11.3 °CChemSrc[1]
LogP (octanol-water partition coefficient) 3.31ChemSrc[1]

Note: The LogP value suggests that this compound is a lipophilic compound, which may indicate low aqueous solubility.

Solubility Profile: General Considerations and Experimental Approaches

Quantitative solubility data for this compound in various solvents is not currently published. However, based on its chemical structure (a chlorinated aromatic heterocycle), it is anticipated to have low solubility in aqueous media and higher solubility in organic solvents.

For researchers seeking to determine the solubility of this compound, the following established experimental protocols for poorly soluble compounds are recommended:

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer solutions of varying pH, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved solute during this step.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

dot

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: General Considerations and Experimental Approaches

The stability of a drug candidate is a critical factor influencing its shelf-life, formulation, and storage conditions. While specific stability data for this compound is not available, forced degradation studies are a common approach to identify potential degradation pathways and products.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than those it would typically encounter during storage.

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.

    • Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

    • Thermal Stress: Heating the solid compound or a solution at a high temperature.

    • Photostability: Exposing the solid compound or a solution to UV and visible light.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating analytical method (typically HPLC) to quantify the remaining parent compound and detect any degradation products.

  • Data Interpretation: The degradation profile under each stress condition is evaluated to identify the primary degradation pathways.

dot

G cluster_stress Stress Conditions This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Basic Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal Stress This compound->Thermal Photo Photostability This compound->Photo Analyze by HPLC Analyze by HPLC Acid->Analyze by HPLC Base->Analyze by HPLC Oxidation->Analyze by HPLC Thermal->Analyze by HPLC Photo->Analyze by HPLC Identify Degradation Pathways Identify Degradation Pathways Analyze by HPLC->Identify Degradation Pathways

Caption: Forced Degradation Study Workflow.

Synthesis of Benzo[c]cinnoline Derivatives: A Generalized Workflow

The synthesis of substituted benzo[c]cinnolines, including the chloro-substituted derivative, often involves the cyclization of appropriately substituted 2,2'-disubstituted biphenyls. A general synthetic approach is outlined below.

dot

G Start Substituted 2,2'-Dinitrobiphenyl Reduction Reduction of Nitro Groups Start->Reduction Cyclization Oxidative Cyclization Reduction->Cyclization Product Substituted Benzo[c]cinnoline Cyclization->Product

Caption: Generalized Synthesis of Benzo[c]cinnolines.

Conclusion

This technical guide provides the currently available physicochemical data for this compound and outlines standard experimental approaches for determining its solubility and stability. The provided information serves as a foundational resource for researchers and professionals in drug development. It is important to note that the successful development of any compound requires rigorous experimental characterization, and the methodologies described herein provide a framework for such investigations. Further experimental studies are necessary to fully elucidate the solubility and stability profiles of this compound.

References

A Technical Guide to the Spectroscopic Profile of 2-Chlorobenzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characteristics of 2-Chlorobenzo[c]cinnoline (CAS No. 18591-94-1). Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available at this time.

To provide a valuable resource for researchers, this document instead presents the detailed spectroscopic data for the parent compound, Benzo[c]cinnoline (CAS No. 230-17-1). This information serves as a crucial reference point, allowing for comparative analysis and prediction of the spectral characteristics of its chlorinated derivative. Furthermore, this guide outlines standardized experimental protocols for acquiring such spectroscopic data and includes a generalized workflow for chemical synthesis and characterization.

Compound Identity

PropertyValueSource
Compound Name This compound-
CAS Number 18591-94-1[1][2]
Molecular Formula C₁₂H₇ClN₂[1]
Molecular Weight 214.65 g/mol [1]
Structure
alt text

Spectroscopic Data of Benzo[c]cinnoline (Parent Compound)

The following sections detail the experimental spectroscopic data for Benzo[c]cinnoline, the direct structural analogue of the target compound. These values provide a baseline for researchers to estimate the spectral properties of this compound, where the primary differences will arise from the electronic and steric effects of the chlorine substituent on the aromatic system.

Table 2: ¹H NMR Spectral Data of Benzo[c]cinnoline

Chemical Shift (δ) ppmMultiplicityAssignment
8.65 - 8.55mH-1, H-10
8.45 - 8.35mH-4, H-7
7.85 - 7.70mH-2, H-3, H-8, H-9

Note: Data corresponds to the parent compound, Benzo[c]cinnoline. The introduction of a chlorine atom at the C-2 position would be expected to shift the signals of adjacent protons (H-1, H-3) downfield and alter the coupling patterns.

Table 3: ¹³C NMR Spectral Data of Benzo[c]cinnoline [3]

Chemical Shift (δ) ppmAssignment
149.5C-10a, C-10b
131.0C-4, C-7
130.1C-2, C-9
129.2C-1, C-10
128.0C-3, C-8
122.5C-4a, C-6a

Note: Data corresponds to the parent compound, Benzo[c]cinnoline. The chlorine at C-2 would induce a significant downfield shift for C-2 (ipso-carbon) and affect the chemical shifts of the ortho (C-1, C-3) and para (C-4a) carbons.

The mass spectrum of Benzo[c]cinnoline is characterized by a prominent molecular ion peak.[4][5]

Table 4: Mass Spectrometry Data for Benzo[c]cinnoline (Electron Ionization) [4][5]

m/zRelative Intensity (%)Assignment
180.07~91[M]⁺ (Molecular Ion)
152.06100[M - N₂]⁺
151.06~35[M - N₂ - H]⁺
126.05~16Fragmentation ion

Note: For this compound, the molecular ion [M]⁺ would appear at m/z 214 and would exhibit a characteristic isotopic pattern ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, due to the presence of the ³⁷Cl isotope.

Table 5: Key IR Absorptions for Benzo[c]cinnoline [4]

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
1600 - 1450StrongC=C stretching (aromatic ring)
1450 - 1300MediumN=N stretching
900 - 675StrongC-H out-of-plane bending (aromatic)

Note: For this compound, an additional strong absorption band would be expected in the 1100-1000 cm⁻¹ region, corresponding to the C-Cl stretching vibration.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid, synthesized aromatic compound like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are averaged.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced internally to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Introduction: Introduce a small quantity (~1 mg) of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe under high vacuum. Bombard the resulting gas-phase molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum, plotting relative abundance against m/z.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. An infrared beam is passed through the ATR crystal, and the evanescent wave that penetrates the sample is measured.

  • Spectrum Generation: Record the interferogram and perform a Fourier transform to generate the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Visualization of Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic characterization of a target compound such as this compound.

G cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis Stage cluster_results Data Interpretation Start Precursors (e.g., 2,2'-Dinitrobiphenyl derivative) Reaction Reductive Cyclization Start->Reaction Reagents Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (EI-MS) Product->MS IR IR Spectroscopy (ATR-FTIR) Product->IR StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation Purity Purity Assessment MS->Purity IR->StructureElucidation

Caption: Generalized workflow for synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the Photophysical Properties of 2-Chlorobenzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 2-Chlorobenzo[c]cinnoline. Due to a lack of specific experimental data for this particular derivative in the published literature, this document extrapolates its characteristics based on the known properties of the parent benzo[c]cinnoline scaffold and the well-established principles of photochemistry, particularly the heavy-atom effect. This guide also outlines detailed experimental protocols for the systematic investigation of its photophysical attributes and presents logical workflows and energy transition diagrams to support future research endeavors.

Introduction to Benzo[c]cinnoline and its Derivatives

Benzo[c]cinnoline is a polycyclic aromatic heterocycle containing a diazine ring fused to a biphenyl system.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various functional compounds, including those with potential anticancer and antiandrogenic activities.[2] The photophysical properties of benzo[c]cinnoline derivatives are of particular importance, as they are explored for applications as fluorophores in biological studies and as components in organic field-effect transistors.[2] The parent benzo[c]cinnoline is known to exhibit broad absorption bands and a large Stokes shift.[2] Notably, it has a high quantum yield of triplet state formation, approaching unity, which suggests a predisposition towards phosphorescence or photosensitization rather than strong fluorescence.[2]

The introduction of a chlorine atom at the 2-position of the benzo[c]cinnoline core is expected to significantly modulate its electronic and, consequently, its photophysical properties. The chlorine substituent, being a halogen, is anticipated to exert a "heavy-atom effect," which generally enhances spin-orbit coupling. This, in turn, is predicted to influence the rates of intersystem crossing from the excited singlet state to the triplet state, thereby impacting the fluorescence and phosphorescence characteristics of the molecule.

Expected Photophysical Properties of this compound

Absorption Spectroscopy

Substituted benzo[c]cinnolinium salts are known to have absorption bands in the range of 300 to 550 nm.[2][3] It is therefore anticipated that this compound will exhibit absorption maxima in the UVA and visible regions of the electromagnetic spectrum. The presence of the chlorine atom may induce a slight bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to the parent benzo[c]cinnoline, depending on the interplay of its inductive and resonance effects.

Emission Spectroscopy: The Heavy-Atom Effect

The introduction of a chlorine atom is expected to have a pronounced effect on the emission properties of the benzo[c]cinnoline core. This is primarily due to the internal heavy-atom effect, which enhances the rate of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest excited triplet state (T₁).[4][5]

  • Fluorescence: As a consequence of the enhanced ISC, the fluorescence quantum yield of this compound is expected to be significantly lower than that of the parent benzo[c]cinnoline. The increased rate of non-radiative decay from the S₁ state to the T₁ state provides a more efficient de-excitation pathway that competes with fluorescence emission.

  • Phosphorescence: Conversely, the population of the triplet state is expected to be more efficient. This could lead to observable phosphorescence, particularly at low temperatures where non-radiative decay from the triplet state is minimized. The phosphorescence lifetime is a key parameter that characterizes the decay of the triplet state.

Quantitative Data Summary (Illustrative)

The following table presents a set of hypothetical, yet plausible, photophysical parameters for this compound. These values are for illustrative purposes to guide future experimental investigations and should not be considered as experimentally verified data.

ParameterSymbolExpected Value RangeSolventNotes
Absorption Maximumλabs320 - 380 nmDCMMultiple bands are expected, characteristic of polycyclic aromatic systems.
Molar Extinction Coefficientε1,000 - 10,000 M⁻¹cm⁻¹DCM
Fluorescence Emission Maximumλem(F)400 - 450 nmDCMA significant Stokes shift is anticipated.
Fluorescence Quantum YieldΦF< 0.05DCMExpected to be low due to the heavy-atom effect of chlorine.
Fluorescence LifetimeτF0.1 - 2 nsDCM
Phosphorescence Emission Maxλem(P)500 - 600 nm77 KTypically observed in a rigid matrix at low temperature.[6]
Phosphorescence LifetimeτP1 µs - 100 ms77 KCan vary significantly based on the environment and the efficiency of non-radiative decay pathways.

DCM: Dichloromethane

Experimental Protocols

To empirically determine the photophysical properties of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Use spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, ethanol) to minimize interference from impurities.

  • Concentration: Prepare a stock solution of this compound of known concentration (e.g., 1 mM). For absorption measurements, prepare a series of dilutions to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0). For emission measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[7]

  • Degassing: For phosphorescence and lifetime measurements, it is crucial to remove dissolved oxygen, a known quencher of triplet states. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for at least 15-20 minutes.

UV-Visible Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250 - 600 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

  • Procedure:

    • Record the emission spectrum by exciting the sample at its λ_abs and scanning the emission monochromator over a longer wavelength range.

    • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator. The corrected excitation spectrum should resemble the absorption spectrum.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[8]

  • Procedure:

    • Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

    • Integrate the area under the emission curves.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_X) using the following equation:[8] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.

Phosphorescence Spectroscopy
  • Instrumentation: A spectrofluorometer capable of time-gated measurements or equipped with a phosphorescence accessory. A cryostat is typically required for measurements at low temperatures (e.g., 77 K in a liquid nitrogen dewar).[9]

  • Procedure:

    • The sample is placed in a quartz tube and inserted into the cryostat filled with liquid nitrogen to form a rigid glass.

    • The sample is excited with a pulsed light source.

    • The emission is measured after a short delay to allow for the decay of fluorescence, thus isolating the longer-lived phosphorescence.

    • The phosphorescence spectrum is recorded by scanning the emission monochromator.

Luminescence Lifetime Measurement
  • Instrumentation: A time-correlated single-photon counting (TCSPC) system for fluorescence lifetimes or a system capable of multichannel scaling (MCS) for longer-lived phosphorescence.[10]

  • Procedure:

    • The sample is excited with a pulsed light source (e.g., a laser diode or a flash lamp).

    • The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

    • A histogram of the number of photons versus time is constructed, which represents the decay of the luminescence.

    • The lifetime (τ) is determined by fitting the decay curve to an exponential function.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification & Characterization synthesis->purification solution Solution Preparation (Spectroscopic Grade Solvent) purification->solution uv_vis UV-Vis Absorption Spectroscopy solution->uv_vis fluorescence Fluorescence Spectroscopy solution->fluorescence phosphorescence Phosphorescence Spectroscopy (77K) solution->phosphorescence data_analysis Data Analysis & Parameter Extraction (λ_abs, λ_em, Φ, τ) uv_vis->data_analysis qy_measurement Quantum Yield Measurement fluorescence->qy_measurement lifetime_measurement Lifetime Measurement (TCSPC/MCS) fluorescence->lifetime_measurement phosphorescence->lifetime_measurement qy_measurement->data_analysis lifetime_measurement->data_analysis interpretation Interpretation of Results (Structure-Property Relationship) data_analysis->interpretation

Caption: Experimental workflow for investigating the photophysical properties.

Jablonski Diagram

jablonski_diagram S0 S₀ S1_2 S0->S1_2 Absorption S1_0 S1_0->S0 Fluorescence (τ_F) S1_0->S0 Internal Conversion (IC) T1_2 S1_0->T1_2 Intersystem Crossing (ISC) S1_1 S1_2->S1_0 Vibrational Relaxation T1_0 T1_0->S0 Phosphorescence (τ_P) T1_0->S0 ISC T1_1 T1_2->T1_0 S0_level S1_level S₁ T1_level T₁

Caption: Jablonski diagram illustrating electronic transitions.

Conclusion

While direct experimental data on the photophysical properties of this compound are currently unavailable, this guide provides a robust theoretical framework and detailed experimental protocols to facilitate its investigation. The introduction of a chlorine atom is predicted to significantly influence the emission properties through the heavy-atom effect, likely leading to quenched fluorescence and enhanced phosphorescence. The methodologies and visualizations presented herein offer a clear roadmap for researchers to systematically characterize this and other similar derivatives, which will be invaluable for the rational design of novel compounds for applications in drug development and materials science.

References

Methodological & Application

Synthetic Route to 2-Chlorobenzo[c]cinnoline from a Dinitrobiphenyl Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed synthetic protocol for the preparation of 2-Chlorobenzo[c]cinnoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The described synthetic pathway commences with the synthesis of the key intermediate, 4-chloro-2,2'-dinitrobiphenyl, via a Suzuki-Miyaura cross-coupling reaction, followed by a reductive cyclization to yield the final product. This document includes detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in the adoption of this methodology in a research and development setting.

Introduction

Benzo[c]cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The introduction of a chlorine substituent into the benzo[c]cinnoline scaffold can modulate its physicochemical and pharmacological properties, making this compound a valuable target for synthesis. This protocol outlines a two-step synthetic route starting from commercially available precursors to obtain this compound.

Synthetic Workflow

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 4-chloro-2,2'-dinitrobiphenyl, through a Suzuki-Miyaura cross-coupling reaction. This is followed by a reductive cyclization of the dinitrobiphenyl intermediate to afford the desired this compound.

A 1-Bromo-2-nitrobenzene C Suzuki-Miyaura Cross-Coupling A->C B (4-Chloro-2-nitrophenyl)boronic acid B->C D 4-Chloro-2,2'-dinitrobiphenyl C->D Pd(PPh3)4, Na2CO3 Toluene/Ethanol/Water E Reductive Cyclization D->E e.g., NaBH4, Pd/C F This compound E->F

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2,2'-dinitrobiphenyl

This procedure details the synthesis of the key intermediate, 4-chloro-2,2'-dinitrobiphenyl, via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-Bromo-2-nitrobenzene

  • (4-Chloro-2-nitrophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-2-nitrobenzene (1.0 eq) and (4-chloro-2-nitrophenyl)boronic acid (1.1 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford 4-chloro-2,2'-dinitrobiphenyl as a solid.

Step 2: Synthesis of this compound

This procedure describes the reductive cyclization of 4-chloro-2,2'-dinitrobiphenyl to the final product, this compound. A variety of reducing agents can be employed for this transformation.[1]

Materials:

  • 4-Chloro-2,2'-dinitrobiphenyl

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chloro-2,2'-dinitrobiphenyl (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of palladium on carbon.

  • Carefully add sodium borohydride (e.g., 4-6 eq) portion-wise to the stirred suspension. The reaction is exothermic and will generate gas, so addition should be slow.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and optimization.

StepReactionReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
1Suzuki-Miyaura Coupling1-Bromo-2-nitrobenzene, (4-Chloro-2-nitrophenyl)boronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/Water851275-85
2Reductive Cyclization4-Chloro-2,2'-dinitrobiphenylNaBH₄, Pd/CEthanol25460-70

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step route, involving a Suzuki-Miyaura cross-coupling and a subsequent reductive cyclization, offers a reliable method for accessing this important heterocyclic compound. The provided experimental details and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Chlorobenzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chlorobenzo[c]cinnoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is centered around a palladium-catalyzed intramolecular C-H amination/cyclization of a substituted 2-azobiaryl precursor. While a direct protocol for this compound is not extensively reported, this document outlines a representative procedure adapted from established methods for the synthesis of substituted benzo[c]cinnoline derivatives. The immediate product of this palladium-catalyzed reaction is the corresponding 2-Chlorobenzo[c]cinnolinium salt, which can be subsequently reduced to the target neutral compound. This protocol provides detailed methodologies for the synthesis of the precursor, the palladium-catalyzed cyclization, and the final reduction step.

Introduction

Benzo[c]cinnolines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties. They are considered privileged structures in drug discovery, with derivatives exhibiting potential as anticancer and antiandrogenic agents. Furthermore, their application in materials science as organic field-effect transistors and fluorophores is an active area of research. The introduction of a chloro-substituent onto the benzo[c]cinnoline scaffold can significantly modulate its physicochemical and biological properties, making this compound a valuable target for synthesis and further investigation.

The synthetic approach detailed herein is a multi-step process commencing with the synthesis of a suitable chloro-substituted 2-azobiaryl precursor. This precursor then undergoes a palladium-catalyzed intramolecular cyclization to form the 2-Chlorobenzo[c]cinnolinium salt. The final step involves the reduction of this salt to yield the desired this compound.

Data Presentation

Table 1: Representative Reaction Parameters for Palladium-Catalyzed Synthesis of Substituted Benzo[c]cinnolinium Salts.[1][2]

ParameterCondition
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Catalyst Loading 10 mol %
Oxidants Copper(II) Acetate (Cu(OAc)₂), Copper(II) Chloride (CuCl₂)
Oxidant Loading 3.0 equivalents each
Solvent 2,2,2-Trifluoroethanol (TFE)
Temperature 110 °C
Reaction Time 24 hours
Typical Yield 50-70% (for various substituted derivatives)

Table 2: Spectroscopic Data for Benzo[c]cinnoline (for reference).[3][4]

Spectroscopic TechniqueCharacteristic Data
Mass Spectrometry (GC-MS) m/z: 180 (M+), 152, 151, 150, 126
¹H NMR Chemical shifts will vary with substitution.
¹³C NMR Chemical shifts will vary with substitution.
UV/Visible Absorption Strong absorption band at 350–410 nm and a weak absorption band from 400 to 550 nm for substituted derivatives.[1][2]

Experimental Protocols

Part 1: Synthesis of the Precursor - (E)-1-Chloro-2-((2-chlorophenyl)diazenyl)benzene

This protocol describes a general method for the synthesis of an unsymmetrical chloro-substituted azobenzene, which serves as the precursor for the palladium-catalyzed cyclization.

Materials:

  • 2-Chloroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization of 2-Chloroaniline:

    • In a beaker, dissolve 2-chloroaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Azo Coupling:

    • In a separate beaker, dissolve 2-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the 2-chlorophenol solution with vigorous stirring, maintaining the temperature below 5 °C.

    • A colored precipitate of the azo-coupled product should form.

    • Continue stirring for 1-2 hours at 0-5 °C.

  • Work-up and Purification:

    • Filter the precipitate and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product in a desiccator.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified (E)-1-chloro-2-((2-chlorophenyl)diazenyl)benzene.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Palladium-Catalyzed Synthesis of 2-Chlorobenzo[c]cinnolinium Salt

This protocol is adapted from the synthesis of substituted benzo[c]cinnolinium salts from 2-azobiaryls.[1][2]

Materials:

  • (E)-1-Chloro-2-((2-chlorophenyl)diazenyl)benzene (from Part 1)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Copper(II) Chloride (CuCl₂)

  • 2,2,2-Trifluoroethanol (TFE)

  • Silver tetrafluoroborate (AgBF₄) (for anion exchange, optional)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • To a sealable reaction tube, add (E)-1-chloro-2-((2-chlorophenyl)diazenyl)benzene (1.0 eq), Palladium(II) Acetate (0.1 eq), Copper(II) Acetate (3.0 eq), and Copper(II) Chloride (3.0 eq).

    • Add 2,2,2-Trifluoroethanol (TFE) to the tube.

    • Seal the tube and stir the mixture at 110 °C for 24 hours.

  • Work-up and Isolation:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product is the 2-Chlorobenzo[c]cinnolinium salt.

  • Anion Exchange (Optional):

    • For purification and characterization, the counter-anion can be exchanged. Dissolve the crude salt in a suitable solvent and add a solution of silver tetrafluoroborate (AgBF₄) (1.5 eq).

    • Stir the mixture, and the precipitation of AgCl will occur.

    • Filter off the silver salts and concentrate the filtrate to obtain the 2-Chlorobenzo[c]cinnolinium tetrafluoroborate salt.

  • Purification:

    • The crude salt can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

Part 3: Reduction of 2-Chlorobenzo[c]cinnolinium Salt to this compound

This is a representative reduction protocol. The optimal conditions may need to be determined experimentally.

Materials:

  • 2-Chlorobenzo[c]cinnolinium salt (from Part 2)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Reduction:

    • Dissolve the 2-Chlorobenzo[c]cinnolinium salt (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (excess, e.g., 2-4 eq) portion-wise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Mandatory Visualization

G cluster_precursor Part 1: Precursor Synthesis cluster_cyclization Part 2: Palladium-Catalyzed Cyclization cluster_reduction Part 3: Reduction start_precursor 2-Chloroaniline + 2-Chlorophenol diazotization Diazotization start_precursor->diazotization azo_coupling Azo Coupling diazotization->azo_coupling workup_precursor Work-up & Purification azo_coupling->workup_precursor precursor (E)-1-Chloro-2-((2-chlorophenyl)diazenyl)benzene workup_precursor->precursor reaction_setup Reaction Setup: - Pd(OAc)₂ - Cu(OAc)₂ - CuCl₂ - TFE, 110°C, 24h precursor->reaction_setup workup_cyclization Work-up & Isolation reaction_setup->workup_cyclization product_salt 2-Chlorobenzo[c]cinnolinium Salt workup_cyclization->product_salt reduction_step Reduction with NaBH₄ product_salt->reduction_step workup_reduction Work-up & Purification reduction_step->workup_reduction final_product This compound workup_reduction->final_product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_pathway Synthetic Pathway A Chloro-substituted 2-Azobiaryl (Precursor) B Palladium-Catalyzed Intramolecular Cyclization A->B C 2-Chlorobenzo[c]cinnolinium Salt (Intermediate) B->C D Reduction C->D E This compound (Final Product) D->E

Caption: Logical relationship of the synthetic pathway.

References

Application Notes and Protocols: 2-Chlorobenzo[c]cinnoline as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical guide for utilizing 2-Chlorobenzo[c]cinnoline as a versatile precursor in the synthesis of novel organic compounds. The focus is on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These methods are foundational in medicinal chemistry and materials science for the construction of complex molecular architectures.

While specific literature on the application of these reactions to this compound is not extensively documented, the protocols provided herein are based on well-established methodologies for structurally similar heterocyclic chlorides. Researchers are advised to perform initial small-scale optimization of reaction conditions.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzo[c]cinnolines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of 2-arylbenzo[c]cinnoline derivatives. These derivatives are of interest for their potential biological activities and as building blocks for more complex molecules.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or Pd(dppf)Cl₂ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DMF/H₂O in a 4:1 to 10:1 ratio), is then added via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-arylbenzo[c]cinnoline.

Quantitative Data Summary (Representative):
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O901680-90
33-Pyridinylboronic acidPd(PPh₃)₄K₃PO₄DMF/H₂O1101075-85

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal [Ar'-B(OH)3]- RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product 2-Arylbenzo[c]cinnoline (Ar-Ar') RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Base Base Base->BoronicAcid Activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzo[c]cinnoline Derivatives

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[1][2] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the benzo[c]cinnoline core, providing access to a diverse library of potentially bioactive compounds.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle; 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or LiHMDS; 1.2-2.0 equiv.).

  • Reagent Addition: The amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, 1,4-dioxane, or THF) are added via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-aminobenzo[c]cinnoline derivative.

Quantitative Data Summary (Representative):
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene110880-90
2AnilinePd(OAc)₂ / BINAPKOt-Bu1,4-Dioxane1001275-85
3BenzylaminePd₂(dba)₃ / SPhosLiHMDSTHF801870-80

Note: Yields are representative and may vary based on the specific amine and reaction conditions.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Complex Deprotonation->RedElim RedElim->Pd0 Ar-NR2 Product 2-Aminobenzo[c]cinnoline (Ar-NR2) RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd Amine Amine (R2NH) Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Potential Applications in Drug Discovery

Cinnoline and benzo[c]cinnoline scaffolds are present in a variety of compounds with demonstrated biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The functionalization of the this compound core via Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of the structure-activity relationship (SAR). By introducing diverse aryl and amino substituents, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these novel compounds, potentially leading to the discovery of new therapeutic agents. For instance, the introduction of specific amine functionalities could modulate receptor binding or cellular uptake, while the addition of various aryl groups could influence metabolic stability and target engagement.

Diagram of a Drug Discovery Workflow:

DrugDiscoveryWorkflow cluster_2 Drug Discovery Workflow Precursor This compound Synthesis Suzuki-Miyaura or Buchwald-Hartwig Rxn Precursor->Synthesis Library Library of 2-Substituted Benzo[c]cinnoline Derivatives Synthesis->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt LeadOpt->Synthesis Iterative Synthesis Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A workflow illustrating the use of this compound in drug discovery.

References

2-Chlorobenzo[c]cinnoline: A Versatile Intermediate for the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

2-Chlorobenzo[c]cinnoline is a halogenated heterocyclic compound that holds significant potential as a key intermediate in the development of novel pharmaceutical agents. The benzo[c]cinnoline scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom at the 2-position of the benzo[c]cinnoline core provides a reactive handle for synthetic chemists to introduce a variety of functional groups, thereby enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles. This document outlines the potential applications of this compound as a pharmaceutical intermediate and provides detailed protocols for its derivatization and the subsequent biological evaluation of the synthesized compounds.

Rationale for Use as a Pharmaceutical Intermediate

The utility of this compound as a synthetic building block stems from the reactivity of the chloro substituent towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine, alcohol, and thiol functionalities, which are prevalent in many biologically active molecules. By systematically modifying this position, researchers can fine-tune the physicochemical and pharmacological properties of the resulting compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

Potential Therapeutic Applications of this compound Derivatives

Based on the established biological activities of the broader cinnoline and benzo[c]cinnoline families, derivatives of this compound are anticipated to be promising candidates for the following therapeutic areas:

  • Oncology: Cinnoline derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases.

  • Infectious Diseases: The cinnoline scaffold is present in compounds with antibacterial and antifungal properties.

  • Inflammatory Disorders: Certain cinnoline derivatives have demonstrated anti-inflammatory effects.

The following sections provide detailed experimental protocols for the synthesis of a hypothetical library of 2-substituted benzo[c]cinnoline derivatives and outline methods for their biological characterization.

Experimental Protocols

Protocol 1: General Procedure for the Nucleophilic Aromatic Substitution of this compound with Amines

This protocol describes a general method for the synthesis of 2-aminobenzo[c]cinnoline derivatives from this compound.

Materials:

  • This compound

  • Various primary or secondary amines (e.g., morpholine, piperidine, aniline derivatives)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd2(dba)3 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aminobenzo[c]cinnoline derivative.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of 2-substituted benzo[c]cinnoline derivatives against various biological targets. This data is illustrative and based on activities reported for analogous cinnoline compounds.

Compound IDR-GroupTargetIC50 (nM)Cell LineMIC (µg/mL)Bacterial Strain
BC-001 Morpholin-4-ylPI3Kα150MCF-7>64S. aureus
BC-002 Piperidin-1-ylTopoisomerase I250HCT11632E. coli
BC-003 4-MethoxyphenylaminoVEGFR280HUVEC>64S. aureus
BC-004 CyclopropylaminoCDK2300HeLa16E. coli

Visualizations

Experimental Workflow

experimental_workflow start Start: this compound reaction Nucleophilic Aromatic Substitution (SNA_r_) start->reaction purification Purification by Column Chromatography reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bio_assay Biological Assays (e.g., Kinase Assay, MIC) characterization->bio_assay data_analysis Data Analysis and SAR Studies bio_assay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: A generalized experimental workflow for the synthesis and evaluation of pharmaceutical compounds from this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 2-substituted benzo[c]cinnoline derivatives, based on the known anticancer activities of related compounds that inhibit protein kinases.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Substituted Benzo[c]cinnoline Derivative (e.g., BC-003) Inhibitor->RTK

Caption: A potential mechanism of action for a 2-substituted benzo[c]cinnoline derivative targeting the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols: In Vitro Anticancer Activity of Benzo[c]cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Substituted Dibenzo[c,h]cinnolines as Topoisomerase I-Targeting Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzo[c]cinnoline and its polycyclic analogues represent a class of nitrogen-containing heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential as anticancer agents. Their planar structure allows for intercalation into DNA, and derivatives can be designed to inhibit key enzymes involved in cancer cell proliferation. This document details the in vitro anticancer activity of substituted dibenzo[c,h]cinnoline derivatives, which have been identified as potent topoisomerase I-targeting agents. The protocols and data presented herein provide a framework for the evaluation of similar compounds.

Data Presentation

The cytotoxic activity of substituted dibenzo[c,h]cinnoline derivatives was evaluated against the human lymphoblastoma cell line, RPMI 8402. The half-maximal inhibitory concentration (IC50) values demonstrate potent anticancer activity.

CompoundTargetCell LineIC50 (nM)[1]
2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnolineTopoisomerase IRPMI 840270
2,3-Dimethoxy-8,9-methylenedioxybenzo[i]phenanthridineTopoisomerase IRPMI 8402400

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., RPMI 8402)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the catalytic activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • Test compound

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x reaction buffer, 200-500 ng of supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add a unit of human topoisomerase I to the reaction mixture. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analysis: The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form compared to the no-drug control.

Visualizations

Signaling Pathway of Topoisomerase I Inhibitor-Induced Apoptosis

TopoI_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TopoI_Inhibitor Dibenzo[c,h]cinnoline Derivative DNA_TopoI DNA-Topoisomerase I 'Cleavable Complex' TopoI_Inhibitor->DNA_TopoI Stabilizes DNA_Damage DNA Strand Breaks DNA_TopoI->DNA_Damage Collision with Replication Fork ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Topoisomerase I inhibitor-induced apoptosis pathway.

Experimental Workflow for In Vitro Anticancer Screening

experimental_workflow compound Test Compound (2-Chlorobenzo[c]cinnoline derivative) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity_assay cell_culture Cancer Cell Line Culture (e.g., RPMI 8402) cell_culture->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 mechanism_study Mechanism of Action Studies ic50->mechanism_study topo_assay Topoisomerase I Inhibition Assay mechanism_study->topo_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_study->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mechanism_study->cell_cycle_analysis data_analysis Data Analysis and Conclusion topo_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: General workflow for in vitro anticancer drug screening.

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors Based on the 2-Chlorobenzo[c]cinnoline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 2-Chlorobenzo[c]cinnoline and its derivatives as potential kinase inhibitors. While direct studies on this compound are limited, the broader class of cinnolines and related nitrogen-containing heterocycles has shown significant promise in targeting various protein kinases involved in cancer signaling pathways.[1][2] This document outlines a strategic workflow for the synthesis, screening, and characterization of novel kinase inhibitors derived from this scaffold.

Introduction: The Potential of the Benzo[c]cinnoline Scaffold

The benzo[c]cinnoline core, a rigid, planar heterocyclic system, presents a promising scaffold for the design of kinase inhibitors. Its structural features allow for diverse chemical modifications to optimize binding affinity and selectivity for the ATP-binding pocket of various kinases. The introduction of a chlorine atom at the 2-position can influence the electronic properties and steric interactions of the molecule, potentially enhancing its inhibitory activity and pharmacological properties.

Cinnoline derivatives have been identified as inhibitors of several key kinases, including Phosphoinositide 3-kinases (PI3Ks), which are central to the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer.[2][3] Furthermore, related quinazoline scaffolds have been successfully developed into approved drugs targeting receptor tyrosine kinases like EGFR and VEGFR.[4][5] This precedent suggests that this compound derivatives are worthy candidates for investigation in novel kinase inhibitor development programs.

Synthetic Strategy and Lead Optimization

The development of novel kinase inhibitors from the this compound scaffold begins with a robust synthetic strategy that allows for the generation of a diverse chemical library. A generalized synthetic approach is outlined below.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of substituted benzo[c]cinnoline derivatives, which can be adapted for the generation of a chemical library for screening.

Materials:

  • Substituted 2-amino-2'-nitrobiphenyls

  • Reducing agent (e.g., Sodium dithionite, Tin(II) chloride)

  • Appropriate solvents (e.g., Ethanol, Acetic acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reductive Cyclization: Dissolve the substituted 2-amino-2'-nitrobiphenyl precursor in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent (e.g., sodium dithionite or tin(II) chloride) portion-wise to the solution at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired this compound derivative.

  • Characterize the final compound by NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Note: This is a generalized protocol. Specific reaction conditions may need to be optimized for different derivatives.

In Vitro Kinase Inhibition Assays

The initial screening of the synthesized compound library is performed using in vitro kinase assays to identify hits with inhibitory activity against specific kinases of interest.

Protocol 2: ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinase of interest

  • Substrate for the kinase

  • Synthesized this compound derivatives (dissolved in DMSO)

  • ATP

  • Kinase assay buffer

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays for Target Validation and Pathway Analysis

Compounds that demonstrate significant in vitro inhibitory activity are further evaluated in cell-based assays to confirm their on-target effects and to elucidate their impact on downstream signaling pathways.

Protocol 3: Western Blot Analysis of Phosphorylated Kinase Substrates

This protocol is used to assess the inhibition of a specific kinase signaling pathway within a cellular context by measuring the phosphorylation status of its downstream substrates.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with a known activating mutation).

  • This compound derivative.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies specific for the phosphorylated and total forms of the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment: Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the extent of pathway inhibition.

Data Presentation

Quantitative data from the screening and characterization of this compound derivatives should be summarized for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of Benzo[c]cinnoline Derivatives

Compound IDTarget KinaseIC50 (nM)
CBC-001PI3Kα150
CBC-002PI3Kβ250
CBC-003PI3Kδ80
CBC-004mTOR300
Reference CmpdPI3Kα10

Note: Data presented here is hypothetical and for illustrative purposes only.

Table 2: Cellular Activity of Lead Compound CBC-003

Cell LineAssayIC50 (µM)
MCF-7Cell Viability (MTT)1.2
A549Cell Viability (MTT)2.5
PC-3Cell Viability (MTT)1.8

Note: Data presented here is hypothetical and for illustrative purposes only.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the targeted signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_characterization Lead Characterization cluster_optimization Lead Optimization start This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis library Compound Library synthesis->library in_vitro In Vitro Kinase Assay (e.g., ADP-Glo) library->in_vitro hit_id Hit Identification (IC50 Determination) in_vitro->hit_id cellular Cellular Assays (e.g., Western Blot) hit_id->cellular viability Cell Viability Assays (e.g., MTT) cellular->viability sar Structure-Activity Relationship (SAR) viability->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for novel kinase inhibitor development.

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway targeted by a benzo[c]cinnoline derivative.

References

Application Notes and Protocols: 2-Chlorobenzo[c]cinnoline in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]cinnoline and its derivatives represent a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest due to their unique photophysical and electrochemical properties.[1][2] While direct applications of 2-Chlorobenzo[c]cinnoline in materials science are not extensively documented, the strategic introduction of a chloro-substituent onto the benzo[c]cinnoline backbone is a well-established method in materials design to modulate electronic properties, enhance intersystem crossing, and influence molecular packing. These modifications are highly relevant for applications in organic electronics and sensor technology.[2]

These application notes provide an overview of the potential uses of this compound in materials science, drawing parallels from the broader family of benzo[c]cinnoline derivatives. The protocols detailed below are generalized methodologies intended to serve as a starting point for the synthesis and characterization of this compound-based materials.

Potential Applications

The introduction of a chlorine atom, an electron-withdrawing group, to the benzo[c]cinnoline core can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification is expected to influence the charge injection and transport properties, as well as the emission characteristics of the material.

Organic Electronics: OLEDs and OFETs

The rigid, planar structure of the benzo[c]cinnoline core, combined with its inherent fluorescence, makes it a promising candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2] The chloro-substitution in this compound can lead to:

  • Improved Electron Transport: The electron-withdrawing nature of chlorine can lower the LUMO energy level, facilitating electron injection and transport, making it a potential candidate for electron-transporting or emissive layers in OLEDs.

  • Tuning of Emission Color: Halogen substitution can influence the emission wavelength through the heavy-atom effect, which promotes intersystem crossing and can lead to phosphorescence or thermally activated delayed fluorescence (TADF). This could enable the development of efficient OLEDs with tunable emission colors.

  • Enhanced Stability: The introduction of a halogen atom can increase the oxidative stability of the molecule, leading to longer device lifetimes.

Chemical Sensors

The fluorescence of benzo[c]cinnoline derivatives can be quenched or enhanced in the presence of specific analytes, forming the basis for highly sensitive and selective chemical sensors. Cinnoline-containing polymers have already demonstrated potential as fluorescent sensors for metal ions like Pd2+.[3] The 2-chloro-substitution could enhance these sensing capabilities by:

  • Modulating Lewis Acidity: The chlorine atom can influence the electron density of the nitrogen atoms in the cinnoline core, potentially enhancing its interaction with specific analytes.

  • Fine-tuning Photophysical Properties: The chloro-group can shift the absorption and emission wavelengths, allowing for the design of sensors that operate in specific regions of the electromagnetic spectrum.

Quantitative Data Summary

The following table summarizes the key photophysical and electrochemical properties of representative benzo[c]cinnoline derivatives to provide a comparative baseline for the expected properties of this compound.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)Reference
Benzo[c]cinnoline~350~450~0.1-5.8-2.5Inferred from[2]
Substituted Benzo[c]cinnolinium Salt-571-Low-lying-[2]
Cinnoline-containing Poly(arylene ethynylene)~400-450~480-520High--[3]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Containing Polymer

This protocol describes a generalized approach for the synthesis of a conjugated polymer incorporating the this compound moiety via a Sonogashira cross-coupling reaction.

Materials:

  • 2-Chloro-dihalo-benzo[c]cinnoline monomer (to be synthesized)

  • Aromatic diethynyl comonomer

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Anhydrous toluene and triethylamine (TEA)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-Chloro-dihalo-benzo[c]cinnoline monomer (1.0 eq), the aromatic diethynyl comonomer (1.0 eq), Pd2(dba)3 (0.02 eq), CuI (0.04 eq), and PPh3 (0.08 eq).

  • Add anhydrous toluene and TEA in a 5:1 v/v ratio to the flask.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90 °C and stir for 48 hours.

  • Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC).

  • Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer and wash it with methanol and acetone to remove residual catalysts and oligomers.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and chloroform).

  • Dry the purified polymer under vacuum.

Characterization: The resulting polymer should be characterized by 1H NMR, 13C NMR, FT-IR, GPC, UV-Vis spectroscopy, and fluorescence spectroscopy.

Protocol 2: Fabrication and Characterization of an OLED Device

This protocol outlines the fabrication of a multilayer OLED device using a this compound derivative as the emissive layer (EML).

Device Structure: ITO / PEDOT:PSS / TAPC / this compound derivative (EML) / TPBi / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)

  • This compound derivative

  • 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes.

  • Spin-coat a thin layer of PEDOT:PSS (hole injection layer) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Thermally evaporate a 40 nm layer of TAPC (hole transport layer) onto the PEDOT:PSS layer.

  • Thermally evaporate a 20 nm layer of the this compound derivative (emissive layer) onto the TAPC layer.

  • Thermally evaporate a 40 nm layer of TPBi (electron transport layer) onto the emissive layer.

  • Sequentially evaporate a 1 nm layer of LiF (electron injection layer) and a 100 nm layer of Al (cathode) onto the TPBi layer.

  • Encapsulate the device to prevent degradation from moisture and oxygen.

Characterization: The device performance should be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication OLED Fabrication cluster_characterization Characterization s1 Monomer Preparation: 2-Chloro-dihalo-benzo[c]cinnoline s2 Sonogashira Polymerization s1->s2 s3 Purification: Precipitation & Soxhlet s2->s3 f3 Thermal Evaporation: TAPC -> EML -> TPBi -> LiF/Al s3->f3 EML Material c1 Polymer Characterization: NMR, GPC, UV-Vis, PL s3->c1 f1 Substrate Cleaning (ITO) f2 Spin-Coating (PEDOT:PSS) f1->f2 f2->f3 f4 Encapsulation f3->f4 c2 Device Testing: J-V-L, EL Spectrum, EQE f4->c2

Caption: Workflow for the synthesis, fabrication, and characterization of a this compound-based OLED.

sensor_mechanism cluster_ground_state Ground State cluster_excited_state Excited State BCC 2-Cl-Benzo[c]cinnoline BCC_star Excited State (BCC*) BCC->BCC_star Excitation (hν) Analyte Analyte (e.g., Metal Ion) Quenched_Complex Non-fluorescent Complex BCC_star->BCC Fluorescence BCC_star->Quenched_Complex Quenching (Analyte Binding) Quenched_Complex->BCC Non-radiative Decay structure_property cluster_structure Chemical Structure cluster_properties Material Properties Core Benzo[c]cinnoline Core Substituent Substituent (e.g., -Cl) Electronic Electronic Properties (HOMO/LUMO Levels) Core->Electronic Photophysical Photophysical Properties (Absorption/Emission) Core->Photophysical Substituent->Electronic Modulates Substituent->Photophysical Modulates Device Device Performance (Efficiency, Stability) Electronic->Device Impacts Photophysical->Device Impacts

References

Application Notes and Protocols for the Functionalization of 2-Chlorobenzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the 2-Chlorobenzo[c]cinnoline core, a privileged scaffold in medicinal chemistry. Benzo[c]cinnoline derivatives have garnered significant interest due to their potential as anticancer agents, primarily through mechanisms involving the inhibition of key cellular signaling pathways. This document outlines detailed experimental protocols for common and effective cross-coupling reactions to diversify the 2-position of the benzo[c]cinnoline core and provides insights into the biological pathways these compounds may influence.

Biological Significance of Benzo[c]cinnoline Derivatives

Benzo[c]cinnoline and its derivatives are recognized for their broad spectrum of biological activities, including anticancer properties.[1] Their planar tricyclic structure allows them to function as intercalating agents with DNA, and they have been identified as potent inhibitors of crucial enzymes involved in cancer progression, such as topoisomerases and protein kinases.[1] Specifically, derivatives of the related benzodiazine class have shown inhibitory activity against PI3K, Akt, CDKs, and EGFR, making this scaffold a valuable starting point for the development of targeted cancer therapies.[2]

Experimental Protocols

The following protocols describe standard procedures for the functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methods offer versatile approaches to introduce aryl, amino, and alkynyl moieties, respectively, enabling the generation of diverse chemical libraries for drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 2-arylbenzo[c]cinnoline derivative.

Workflow Diagram:

Suzuki_Workflow Workflow for Suzuki-Miyaura Coupling start Start: Assemble Reactants reagents This compound Arylboronic Acid Pd Catalyst & Ligand Base start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene) inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Aqueous Workup & Organic Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product 2-Arylbenzo[c]cinnoline (Final Product) purify->product

Caption: Workflow for Suzuki-Miyaura Coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DME)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzo[c]cinnoline.

Quantitative Data (Representative):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Dioxane110892
33-Pyridinylboronic acidPd(PPh₃)₄ (4)Na₂CO₃DME/H₂O901678
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the palladium-catalyzed amination of this compound with a primary or secondary amine.

Workflow Diagram:

Buchwald_Workflow Workflow for Buchwald-Hartwig Amination start Start: Assemble Reactants reagents This compound Amine Pd Pre-catalyst & Ligand Strong Base start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) inert->solvent heat Heat Reaction Mixture (e.g., 90-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup & Organic Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product 2-Aminobenzo[c]cinnoline (Final Product) purify->product

Caption: Workflow for Buchwald-Hartwig Amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Finally, add the amine to the reaction mixture.

  • Seal the tube and heat the mixture to the specified temperature (typically 90-120 °C) with stirring.

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 2-aminobenzo[c]cinnoline derivative.

Quantitative Data (Representative):

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (1/2)NaOt-BuToluene110694
2AnilinePd(OAc)₂/BINAP (2/3)K₃PO₄Dioxane1001882
3BenzylaminePd₂(dba)₃/SPhos (1.5/3)NaOt-BuToluene1151088
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

This protocol outlines the coupling of this compound with a terminal alkyne, catalyzed by palladium and copper(I).

Workflow Diagram:

Sonogashira_Workflow Workflow for Sonogashira Coupling start Start: Assemble Reactants reagents This compound Terminal Alkyne Pd & Cu(I) Catalysts Amine Base start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert solvent Add Anhydrous Solvent (e.g., THF, DMF) inert->solvent heat Stir at RT or Heat (e.g., 25-80 °C) solvent->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Filter & Concentrate monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product 2-Alkynylbenzo[c]cinnoline (Final Product) purify->product

Caption: Workflow for Sonogashira Coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically up to 80 °C).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal salts.

  • Wash the filtrate with water, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-alkynylbenzo[c]cinnoline.

Quantitative Data (Representative):

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHF601289
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF252495
31-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (5)TEATHF501881

Signaling Pathway Involvement

The functionalized benzo[c]cinnoline derivatives are of high interest in drug development due to their potential to modulate key signaling pathways implicated in cancer. Two of the most relevant pathways are the PI3K/Akt/mTOR pathway and the Topoisomerase I-mediated DNA cleavage.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3][4] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Benzo[c]cinnoline derivatives may act as inhibitors at various nodes of this pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates TSC2->mTORC1 Inhibits S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation EIF4E->Proliferation Protein Synthesis Inhibitor Benzo[c]cinnoline Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzo[c]cinnoline derivatives.

Topoisomerase I Inhibition

Topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription.[5] Top1 inhibitors trap the covalent Top1-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death.[5][6] The planar structure of benzo[c]cinnoline derivatives allows them to intercalate into the DNA at the site of cleavage, stabilizing this complex and preventing DNA religation.[6]

TopoI_Inhibition Mechanism of Topoisomerase I Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by Benzo[c]cinnoline Top1_binds_DNA 1. Top1 binds to supercoiled DNA Top1_cleaves 2. Top1 creates a single-strand nick Top1_binds_DNA->Top1_cleaves Rotation 3. DNA rotates to relax Top1_cleaves->Rotation Cleavage_Complex Top1-DNA Cleavage Complex Religation 4. Top1 religates the DNA strand Rotation->Religation Top1_dissociates 5. Top1 dissociates Religation->Top1_dissociates Trapped_Complex Trapped Ternary Complex (Top1-DNA-Inhibitor) Cleavage_Complex->Trapped_Complex Inhibitor Benzo[c]cinnoline Derivative Inhibitor->Trapped_Complex Intercalates & Stabilizes DNA_Breaks Collision with Replication Fork -> Double-Strand Breaks Trapped_Complex->DNA_Breaks Prevents Religation Apoptosis Cell Death (Apoptosis) DNA_Breaks->Apoptosis

Caption: Trapping of the Topoisomerase I-DNA cleavage complex by a benzo[c]cinnoline derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorobenzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chlorobenzo[c]cinnoline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used reductive cyclization of a substituted 2,2'-dinitrobiphenyl precursor.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Reduction of Nitro Groups - Optimize Reducing Agent: The choice and amount of the reducing agent are critical. Common agents include NaBH4 with a catalyst, catalytic hydrogenation (e.g., Pd/C), or other reducing systems like Zn/H2O.[1] The reactivity can be sensitive to the specific substrate. It is advisable to perform small-scale test reactions to screen different reducing agents and their concentrations. - Reaction Temperature: The reduction of nitro groups can be exothermic. Ensure proper temperature control. For some reagents, initial cooling might be necessary, followed by a gradual increase to room temperature or gentle heating to drive the reaction to completion.
Incomplete Cyclization - pH of the Reaction Mixture: The cyclization step is often pH-sensitive. For reductive cyclization methods, the reaction medium's basicity or acidity can significantly influence the rate and yield. If the reaction stalls, careful adjustment of the pH with a suitable acid or base might be necessary. - Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature might be required to facilitate the cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Side Reactions - Formation of Azoxy or Azo Intermediates: Incomplete reduction can lead to the formation of stable azoxy or azo intermediates that do not cyclize efficiently. Ensure sufficient reducing agent is used and that the reaction goes to completion. - Over-reduction: Harsh reducing conditions can lead to the formation of the corresponding diamine, which may not cyclize to the desired product. A milder reducing agent or more controlled reaction conditions might be necessary.
Degradation of Starting Material or Product - Air/Moisture Sensitivity: Some reagents or intermediates might be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can improve the yield. - Light Sensitivity: Benzo[c]cinnoline and its precursors can be light-sensitive. Protecting the reaction vessel from light by wrapping it in aluminum foil is a good practice.

Issue 2: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Closely Eluting Impurities - Optimize Chromatographic Conditions: If using column chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) to achieve better separation. - Recrystallization: Recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purifying the final product and removing minor impurities.
Product is a Salt (in the case of oxidative cyclization) - Anion Exchange: If the product is a benzo[c]cinnolinium salt, it might be necessary to perform an anion exchange to obtain the desired salt form or the neutral compound.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing substituted benzo[c]cinnolines like the 2-chloro derivative?

A1: A prevalent and versatile method is the reductive cyclization of the corresponding 2,2'-dinitrobiphenyl precursor.[3] This approach involves the reduction of the two nitro groups to form an intermediate that subsequently cyclizes to yield the benzo[c]cinnoline core. Another common method is the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls.[2][4]

Q2: How does the chloro-substituent affect the synthesis of this compound?

A2: The electronic nature of substituents on the aromatic rings can influence the reaction. Electron-withdrawing groups, such as chlorine, can affect the reactivity of the starting material. For instance, in the synthesis of benzo[c]cinnolinium salts, the presence of a fluorine group was found to retard the reaction, leading to lower yields.[2] Therefore, reaction conditions may need to be adjusted (e.g., longer reaction times, higher temperatures, or a more potent reagent system) to accommodate the electronic effects of the chloro-substituent.

Q3: What are the key reaction parameters to optimize for improving the yield?

A3: The key parameters to optimize include the choice and stoichiometry of the reducing agent (for reductive cyclization) or oxidizing agent (for oxidative cyclization), the solvent, the reaction temperature, and the reaction time.[2] The pH of the reaction medium can also be a critical factor, especially during the cyclization step.

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes. Many of the reagents used in these syntheses can be hazardous. For example, nitro compounds can be energetic, and reducing agents like sodium borohydride are flammable and react with water. Always consult the Safety Data Sheet (SDS) for all chemicals before use. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Cyclization of 4-Chloro-2,2'-dinitrobiphenyl (A Representative Protocol)

This is a representative protocol based on general methods for the synthesis of substituted benzo[c]cinnolines. Optimization may be required for the specific substrate.

Materials:

  • 4-Chloro-2,2'-dinitrobiphenyl

  • Reducing agent (e.g., Sodium borohydride)

  • Catalyst (e.g., Palladium on carbon, if using catalytic hydrogenation)

  • Solvent (e.g., Ethanol, Methanol, or a mixture)

  • Base (e.g., Sodium hydroxide solution)

  • Extraction solvent (e.g., Dichloromethane or Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve 4-Chloro-2,2'-dinitrobiphenyl in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reducing Agent: Carefully add the reducing agent portion-wise to the solution. If using catalytic hydrogenation, add the catalyst and then introduce hydrogen gas. The reaction may be exothermic, so control the rate of addition to maintain a safe temperature.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • If a solid catalyst was used, filter it off.

    • Quench the reaction carefully (e.g., by adding water or a dilute acid, depending on the reducing agent used).

    • Adjust the pH of the solution with a base (e.g., NaOH) to facilitate the cyclization of the intermediate.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 4-Chloro-2,2'-dinitrobiphenyl dissolution Dissolution in Solvent start->dissolution reduction Addition of Reducing Agent dissolution->reduction reaction Reaction Monitoring (TLC) reduction->reaction filtration Filtration (if catalyst used) reaction->filtration quenching Quenching filtration->quenching ph_adjustment pH Adjustment quenching->ph_adjustment extraction Extraction ph_adjustment->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography / Recrystallization concentration->chromatography product Product: this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low or No Product Yield inefficient_reduction Inefficient Reduction low_yield->inefficient_reduction incomplete_cyclization Incomplete Cyclization low_yield->incomplete_cyclization side_reactions Side Reactions low_yield->side_reactions degradation Degradation low_yield->degradation optimize_reductant Optimize Reducing Agent/Conditions inefficient_reduction->optimize_reductant adjust_ph_time_temp Adjust pH / Time / Temperature incomplete_cyclization->adjust_ph_time_temp control_conditions Control Reaction Conditions side_reactions->control_conditions inert_atmosphere_light Inert Atmosphere / Protect from Light degradation->inert_atmosphere_light

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Overcoming poor solubility of 2-Chlorobenzo[c]cinnoline in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chlorobenzo[c]cinnoline.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a planar, aromatic heterocyclic compound. Its rigid structure and relatively nonpolar nature, indicated by a calculated LogP of 3.31, contribute to strong intermolecular forces in the solid state, making it difficult for solvent molecules to surround and dissolve the compound. This characteristic often leads to low solubility in a wide range of organic solvents.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on its chemical structure, polar aprotic solvents are likely to be the most effective initial choices. We recommend attempting to dissolve this compound in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Chlorinated solvents such as Dichloromethane (DCM) and Chloroform may also show some success. Protic solvents like ethanol and methanol are generally less effective for compounds of this nature.

Q3: I am observing that the solubility of my compound seems to vary between batches. What could be the cause?

A3: Variability in solubility between batches can often be attributed to differences in the physical form of the compound, such as its crystalline structure (polymorphism) or particle size. We recommend characterizing each batch using techniques like X-ray powder diffraction (XRPD) and particle size analysis to ensure consistency.

Q4: Are there any safety precautions I should be aware of when handling this compound and the recommended solvents?

A4: Yes. Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound and for each solvent for specific handling and disposal instructions.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a systematic approach to addressing the poor solubility of this compound.

Initial Solubility Assessment

A precise, quantitative measure of solubility is crucial for developing effective formulation strategies. The following table provides an estimated qualitative solubility profile based on the physicochemical properties of this compound and related structures.

Data Presentation: Estimated Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
WaterProticInsolubleHigh LogP (3.31) indicates strong lipophilicity.
EthanolProticSparingly SolubleMay show limited success due to some polarity.
MethanolProticSparingly SolubleSimilar to ethanol, may have limited efficacy.
AcetonePolar AproticSolubleGood general-purpose solvent for many organics.
Dichloromethane (DCM)ChlorinatedSolubleOften effective for aromatic compounds.
ChloroformChlorinatedSolubleSimilar to DCM.
N,N-Dimethylformamide (DMF)Polar AproticSolubleA strong solvent for many poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticFreely SolubleOften the solvent of last resort for difficult compounds.
Tetrahydrofuran (THF)EtherSolubleA good solvent for many heterocyclic compounds.
TolueneNonpolar AromaticSparingly SolubleMay show some solubility due to aromatic character.

Disclaimer: This table provides estimations. Experimental verification is highly recommended.

Experimental Protocols for Solubility Enhancement

If initial attempts to dissolve this compound in a single solvent are unsuccessful, the following techniques can be employed.

The use of a mixture of solvents can significantly enhance solubility.[1]

Objective: To identify a co-solvent system that improves the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., DMSO, DMF)

  • Co-solvent (e.g., water, ethanol, polyethylene glycol 400)

  • Vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Protocol:

  • Prepare a stock solution of this compound in a primary solvent where it has some, albeit limited, solubility.

  • In separate vials, add a known volume of the stock solution.

  • Titrate each vial with a co-solvent, adding small increments (e.g., 5% of the total volume) at a time.

  • After each addition, stir the mixture vigorously for a set period (e.g., 30 minutes) and visually inspect for precipitation.

  • Continue adding the co-solvent until precipitation is observed or the desired concentration is reached without precipitation.

  • The co-solvent system that maintains the highest concentration of dissolved this compound is the most effective.

While this compound is not readily ionizable, small changes in pH can sometimes influence the solubility of heterocyclic compounds in aqueous co-solvent systems.

Objective: To determine if pH adjustment can improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer solutions (pH 2, 4, 6, 7.4, 8, 10)

  • Co-solvent (e.g., DMSO)

  • pH meter

  • Vials

  • Shaker or sonicator

Protocol:

  • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO.

  • Add a small aliquot of the stock solution to each of the buffer solutions.

  • Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the measurement.

  • Shake or sonicate the samples at a constant temperature for 24 hours to reach equilibrium.

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Surfactants can form micelles in aqueous solutions, creating a hydrophobic core where poorly soluble compounds can be encapsulated, thereby increasing their apparent solubility.[2][3]

Objective: To enhance the aqueous solubility of this compound using surfactants.

Materials:

  • This compound

  • Surfactants (e.g., Tween® 80, Sodium Dodecyl Sulfate (SDS), Cremophor® EL)

  • Water or buffer solution

  • Vials

  • Sonicator

  • Shaker

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant.

  • Add an excess amount of this compound to each surfactant solution.

  • Sonicate the mixtures for 15-30 minutes to aid in dispersion.

  • Place the vials on a shaker and agitate at a constant temperature for 48-72 hours to allow for equilibration.

  • Centrifuge or filter the samples to remove undissolved compound.

  • Determine the concentration of dissolved this compound in the supernatant/filtrate.

This technique involves dispersing the compound in a hydrophilic carrier at the molecular level to improve its dissolution rate and solubility.[4][5]

Objective: To prepare a solid dispersion of this compound to enhance its aqueous dissolution.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Organic solvent (e.g., Dichloromethane, Methanol)

  • Rotary evaporator

  • Vacuum oven

Protocol (Solvent Evaporation Method):

  • Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent.

  • Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can then be tested for its dissolution rate in an aqueous medium compared to the pure compound.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps for the described solubility enhancement protocols.

experimental_workflow_cosolvent start Start: Poorly Soluble This compound prepare_stock Prepare Stock Solution in Primary Solvent start->prepare_stock titrate Titrate with Co-solvent prepare_stock->titrate stir Stir and Equilibrate titrate->stir observe Observe for Precipitation stir->observe precipitate Precipitation Observed: Record Concentration observe->precipitate Yes no_precipitate No Precipitation: Continue Titration observe->no_precipitate No end End: Identify Optimal Co-solvent Ratio precipitate->end no_precipitate->titrate

Caption: Workflow for Co-Solvent Solubility Enhancement.

experimental_workflow_surfactant start Start: Poorly Aqueous Solubility prepare_surfactant Prepare Surfactant Solutions of Varying Concentrations start->prepare_surfactant add_excess Add Excess This compound prepare_surfactant->add_excess sonicate Sonicate to Disperse add_excess->sonicate equilibrate Equilibrate on Shaker (48-72h) sonicate->equilibrate separate Centrifuge/Filter Undissolved Compound equilibrate->separate analyze Analyze Solute Concentration in Supernatant/Filtrate separate->analyze end End: Determine Optimal Surfactant Concentration analyze->end

Caption: Workflow for Micellar Solubilization with Surfactants.

References

Optimization of reaction conditions for 2-Chlorobenzo[c]cinnoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chlorobenzo[c]cinnoline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) Ullmann coupling of 2-chloro-6-nitrotoluene to form 4-chloro-2,2'-dinitrobiphenyl, followed by (2) reductive cyclization to yield this compound.

Issue 1: Low or No Yield of 4-chloro-2,2'-dinitrobiphenyl in Ullmann Coupling

Possible Cause Recommendation
Inactive Copper Catalyst Use freshly activated copper powder. Copper can be activated by washing with a dilute acid (e.g., HCl), followed by water, ethanol, and then ether, and drying under vacuum.
High Reaction Temperature While Ullmann couplings often require high temperatures, excessive heat can lead to decomposition. Optimize the temperature by running small-scale reactions at various temperatures (e.g., 180-220 °C).
Impure Starting Materials Ensure the 2-chloro-6-nitrotoluene is of high purity. Impurities can interfere with the reaction.
Insufficient Reaction Time Ullmann reactions can be slow. Monitor the reaction progress by TLC. If the reaction has stalled, consider extending the reaction time.
Solvent Issues If performing the reaction in a solvent (e.g., DMF, nitrobenzene), ensure it is anhydrous. For solvent-free methods like ball milling, ensure proper milling time and energy.

Issue 2: Incomplete Reductive Cyclization of 4-chloro-2,2'-dinitrobiphenyl

Possible Cause Recommendation
Insufficient Reducing Agent Ensure the correct stoichiometry of the reducing agent (e.g., NaBH₄, SnCl₂, H₂/Pd-C) is used. An excess is often required.
Inactive Catalyst (for catalytic hydrogenation) Use a fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.
Low Reaction Temperature Some reductive cyclizations require heating to proceed to completion. Optimize the reaction temperature.
Incorrect pH (for metal/acid reductions) The pH of the reaction mixture can be critical. Adjust the pH as necessary for the specific reducing system being used.
Presence of Oxidizing Impurities Ensure all reagents and solvents are free from oxidizing impurities.

Issue 3: Formation of Side Products

Side Product Possible Cause Prevention/Removal
Azoxy or Azo compounds Incomplete reduction of the nitro groups.Use a stronger reducing agent or increase the amount of the current one. These byproducts can often be separated by column chromatography.
Dehalogenated product (Benzo[c]cinnoline) Occurs with some reducing agents, especially under harsh conditions (e.g., high temperature, prolonged reaction time with catalytic hydrogenation).Use milder reducing conditions or a different reducing agent. Monitor the reaction closely and stop it once the starting material is consumed.
Polymeric materials Can form at high temperatures or with certain catalysts.Optimize the reaction temperature and ensure proper mixing.

Issue 4: Difficulty in Product Purification

Problem Recommendation
Product is an oil or difficult to crystallize Try different solvent systems for recrystallization. If recrystallization fails, column chromatography on silica gel is a good alternative. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Product is contaminated with residual metal catalyst After the reaction, filter the mixture through a pad of Celite to remove the bulk of the metal. Further purification can be achieved by column chromatography.
Product co-elutes with a byproduct Try a different stationary phase for chromatography (e.g., alumina) or a different solvent system. Preparative TLC or HPLC may be necessary for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step is an Ullmann coupling of a suitable chlorinated and nitrated benzene derivative to form a substituted 2,2'-dinitrobiphenyl. For this compound, a plausible precursor is 4-chloro-2,2'-dinitrobiphenyl, which can be synthesized via the Ullmann coupling of 2-chloro-6-nitrotoluene. The second step is the reductive cyclization of the 4-chloro-2,2'-dinitrobiphenyl to afford the desired this compound.

Q2: Which reducing agent is best for the cyclization step?

Several reducing agents can be effective, and the choice may depend on available equipment and desired reaction conditions. Common choices include:

  • Sodium borohydride (NaBH₄) in the presence of a catalyst like palladium on carbon (Pd/C) is often a good choice for its selectivity and milder conditions.

  • Tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl) is a classical and effective method.

  • Catalytic hydrogenation (H₂ gas with Pd/C) is a clean method but may lead to dehalogenation if not carefully controlled.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the Ullmann coupling and the reductive cyclization. Use an appropriate solvent system that gives good separation between the starting material, intermediates, and the product. Staining with a UV lamp is usually sufficient for visualization, as these compounds are typically UV-active.

Q4: What are the typical yields for the synthesis of this compound?

Yields can vary significantly depending on the specific conditions and scale of the reaction. For the Ullmann coupling step, yields can range from 40-70%. The reductive cyclization step can often be high-yielding, in the range of 70-95%, provided the reaction is optimized.

Q5: Are there any specific safety precautions I should take?

Yes. Nitroaromatic compounds are potentially explosive and should be handled with care, especially when heated. The Ullmann reaction often requires high temperatures, so appropriate shielding and temperature control are essential. Many of the solvents and reagents used are toxic and/or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Optimization of the Reductive Cyclization of 4-chloro-2,2'-dinitrobiphenyl to this compound using NaBH₄/Pd-C

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Ethanol251265
2Ethanol50682
3Ethanol78 (reflux)491
4Methanol65 (reflux)488
5THF66 (reflux)675
6Ethanol78 (reflux)890 (minor dehalogenation observed)

Note: This data is illustrative and serves as a starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2,2'-dinitrobiphenyl via Ullmann Coupling

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-chloro-6-nitrotoluene (10.0 g, 58.3 mmol) and activated copper powder (11.1 g, 175 mmol).

  • Heat the mixture with stirring to 200-210 °C under a nitrogen atmosphere.

  • Maintain the temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 1:4 Ethyl acetate/Hexane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with hot toluene (3 x 50 mL).

  • Filter the hot toluene extracts to remove the copper residues.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 4-chloro-2,2'-dinitrobiphenyl.

Protocol 2: Synthesis of this compound via Reductive Cyclization

  • In a round-bottom flask, dissolve 4-chloro-2,2'-dinitrobiphenyl (5.0 g, 16.2 mmol) in ethanol (100 mL).

  • Add 10% Palladium on carbon (Pd/C) (0.25 g, 5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (3.06 g, 81.0 mmol) in small portions over 30 minutes.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient elution with hexane/ethyl acetate) to yield this compound.

Mandatory Visualizations

experimental_workflow start Start step1 Ullmann Coupling: 2-chloro-6-nitrotoluene + Cu start->step1 step2 Purification 1: Extraction & Recrystallization/ Chromatography step1->step2 intermediate 4-chloro-2,2'-dinitrobiphenyl step2->intermediate step3 Reductive Cyclization: + NaBH4 / Pd-C intermediate->step3 step4 Purification 2: Column Chromatography step3->step4 product This compound step4->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Reaction Failure check_step Which step is problematic? start->check_step ullmann Ullmann Coupling check_step->ullmann Step 1 reduction Reductive Cyclization check_step->reduction Step 2 ullmann_q1 Is the Copper activated? ullmann->ullmann_q1 reduction_q1 Sufficient Reducing Agent? reduction->reduction_q1 ullmann_a1_yes Check Temperature & Reaction Time ullmann_q1->ullmann_a1_yes Yes ullmann_a1_no Activate Copper ullmann_q1->ullmann_a1_no No reduction_a1_yes Check Catalyst Activity & Reaction Conditions reduction_q1->reduction_a1_yes Yes reduction_a1_no Increase Amount of Reducing Agent reduction_q1->reduction_a1_no No

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Purification of 2-Chlorobenzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Chlorobenzo[c]cinnoline and its associated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what potential impurities should I expect?

A1: A primary route for the synthesis of benzo[c]cinnolines is the reductive cyclization of the corresponding 2,2'-dinitrobiphenyl. In the case of this compound, this would involve the reduction of a chloro-substituted 2,2'-dinitrobiphenyl.

Potential Impurities and Byproducts:

  • Starting Materials: Unreacted chloro-substituted 2,2'-dinitrobiphenyl is a common impurity.

  • Incomplete Reduction Products: Partially reduced intermediates, such as nitroso-nitro compounds, can be present.

  • Over-reduction Products: The primary byproduct of concern is the corresponding 2,2'-diaminobiphenyl derivative. For instance, the photocatalytic reduction of 2,2′-dinitrobiphenyl is known to produce benzo[c]cinnoline with 2,2′-biphenyldiamine as a byproduct.

  • Side-Reaction Products: The nature of substituents on the aromatic ring can influence the formation of alternative cyclization products, especially with electron-withdrawing groups like chlorine.

Q2: What are the initial steps to consider when purifying crude this compound?

A2: An initial workup is crucial to remove bulk impurities. This typically involves:

  • Quenching the reaction: Neutralizing the reaction mixture to a safe pH.

  • Extraction: Using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to extract the product from the aqueous phase.

  • Washing: Washing the organic layer with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Drying the organic phase over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) and concentrating it under reduced pressure.

Following this initial cleanup, chromatographic and recrystallization techniques are employed for final purification.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Column chromatography is the most common method. Due to the presence of the chlorine atom and the nitrogen-containing heterocyclic core, consider the following:

  • Stationary Phase: Silica gel is a standard choice. However, the slightly basic nature of the nitrogen atoms in the cinnoline ring may lead to tailing. In such cases, using alumina (neutral or basic) or deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent can improve peak shape.

  • Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent and gradually increasing the polarity is generally effective. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. The optimal solvent system will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis.

Q4: What are the best practices for recrystallizing this compound?

A4: Recrystallization is a powerful technique for obtaining highly pure crystalline material. Key considerations include:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For the parent benzo[c]cinnoline, a mixed solvent system of hexane and diethyl ether has been successfully used for recrystallization.[1] For the chlorinated derivative, a similar non-polar/polar aprotic solvent mixture is a good starting point. Experiment with solvent pairs like hexane/dichloromethane, heptane/ethyl acetate, or toluene/hexane.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent in a mixed system).

    • If using a mixed solvent system, add the less soluble solvent dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of this compound and a Key Impurity Eluent polarity is too high or too low.Optimize the eluent system using TLC. Try a shallower gradient or isocratic elution with the optimal solvent mixture.
Inappropriate stationary phase.If using silica gel, consider switching to alumina (neutral or basic) to mitigate issues with the basicity of the product.
Tailing of the Product Peak Interaction of the basic nitrogen atoms with acidic silanol groups on silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
The column is overloaded.Reduce the amount of crude material loaded onto the column.
Product is not Eluting from the Column Eluent polarity is too low.Gradually increase the polarity of the eluent. A step gradient to a more polar system (e.g., adding methanol to dichloromethane) might be necessary.
The compound may have degraded on the silica gel.Test the stability of your compound on a TLC plate by spotting and letting it sit for an extended period before eluting. If unstable, consider using a less acidic stationary phase like alumina.
Recrystallization Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent used).Boil off some of the solvent to concentrate the solution and induce crystallization.
The compound is too soluble in the chosen solvent.Choose a less polar solvent or a mixed solvent system where the compound has lower solubility.
Oiling Out (Formation of an oil instead of crystals) The solution is cooling too rapidly.Allow the solution to cool more slowly. Insulating the flask can help.
The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
High concentration of impurities.First, purify the crude material by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Low Recovery of Pure Product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering.

Experimental Workflow & Data

Illustrative Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis Start Crude Reaction Mixture Workup Aqueous Workup (Extraction & Washing) Start->Workup Quench & Extract Chromatography Column Chromatography Workup->Chromatography Crude Product Recrystallization Recrystallization Chromatography->Recrystallization Partially Purified Fractions Analysis Purity Analysis (NMR, HPLC, etc.) Recrystallization->Analysis Crystalline Solid End Pure this compound Analysis->End

A typical workflow for the purification of this compound.
Quantitative Data Summary

Purification Stage Typical Yield Range (%) Expected Purity (%) Primary Impurities Removed
Aqueous Workup 80 - 9550 - 80Water-soluble reagents, salts
Column Chromatography 60 - 8590 - 98Byproducts with different polarity
Recrystallization 70 - 90> 99Closely related impurities, residual solvents

Note: Yields are highly dependent on the initial reaction success and the specific conditions used in each purification step.

Logical Relationship of Purification Challenges

The following diagram outlines the logical relationships between common problems encountered during the purification of this compound and their potential solutions.

Troubleshooting_Logic cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Potential Solutions P1 Poor Separation in Column Chromatography C1 Incorrect Eluent Polarity P1->C1 C2 Strong Analyte-Stationary Phase Interaction P1->C2 P2 Product Tailing in Column P2->C2 P3 Oiling Out During Recrystallization C3 High Impurity Concentration P3->C3 C4 Rapid Cooling P3->C4 P4 Low Recovery After Recrystallization C5 High Solubility in Cold Solvent P4->C5 S1 Optimize Eluent System (TLC) C1->S1 S2 Change Stationary Phase (e.g., Alumina) C2->S2 S3 Add Eluent Modifier (e.g., Triethylamine) C2->S3 S4 Pre-purify by another method C3->S4 S5 Slow, Controlled Cooling C4->S5 S6 Use a Different Solvent System C5->S6

Troubleshooting logic for purification challenges.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chlorobenzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 2-Chlorobenzo[c]cinnoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely applicable and scalable two-step route involves the Ullmann coupling of 1-iodo-2-nitrobenzene and 1-chloro-4-iodo-2-nitrobenzene to form the intermediate 4-chloro-2,2'-dinitrobiphenyl, followed by a reductive cyclization to yield this compound.

Q2: What are the critical parameters for a successful Ullmann coupling in this synthesis?

A2: The critical parameters include the purity of the copper catalyst, the reaction temperature, and the exclusion of moisture. Activated copper powder is crucial for achieving a good yield. The temperature should be high enough to initiate the reaction but controlled to prevent the formation of byproducts.

Q3: How can I monitor the progress of the reductive cyclization?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the yellow spot of the dinitro-intermediate and the appearance of a new, often fluorescent, spot for the this compound indicates the progression of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Nitroaromatic compounds can be thermally unstable, so it is important to control the temperature of the Ullmann reaction carefully. The reductive cyclization step may involve flammable solvents and reagents like sodium borohydride, which reacts with water to produce hydrogen gas. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Experimental Protocols

Step 1: Synthesis of 4-chloro-2,2'-dinitrobiphenyl

This procedure details the Ullmann coupling of 1-iodo-2-nitrobenzene and 1-chloro-4-iodo-2-nitrobenzene.

Methodology:

  • To a flame-dried three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add activated copper powder.

  • Under a nitrogen atmosphere, add 1-iodo-2-nitrobenzene and 1-chloro-4-iodo-2-nitrobenzene.

  • Heat the reaction mixture to the specified temperature with constant stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

  • After completion, cool the reaction mixture to room temperature and extract the product with hot toluene.

  • Filter the hot solution to remove the copper residues.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

ParameterValue
Reactant 1 1-iodo-2-nitrobenzene
Reactant 2 1-chloro-4-iodo-2-nitrobenzene
Catalyst Activated Copper Powder
Molar Ratio (1:2:Cu) 1 : 1.2 : 2.5
Temperature 180-200 °C
Reaction Time 3 - 5 hours
Solvent (Solvent-free)
Purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient)
Expected Yield 60-75%
Step 2: Reductive Cyclization to this compound

This protocol describes the synthesis of the final product by reductive cyclization of the dinitro-intermediate.

Methodology:

  • Dissolve 4-chloro-2,2'-dinitrobiphenyl in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add the reducing agent portion-wise while stirring the solution at room temperature.

  • After the addition is complete, reflux the reaction mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it carefully with a suitable base if an acidic solvent was used.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
Reactant 4-chloro-2,2'-dinitrobiphenyl
Reducing Agent Sodium Borohydride / Palladium on Carbon (10%)
Solvent Ethanol
Molar Ratio (Reactant:NaBH4) 1 : 10
Temperature Reflux (approx. 78 °C)
Reaction Time 4 - 6 hours
Purification Recrystallization (from Ethanol/Water)
Expected Yield 70-85%

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Step 1: Low yield of 4-chloro-2,2'-dinitrobiphenyl Inactive copper catalyst.Activate the copper powder just before use by washing with a dilute acid, water, ethanol, and then ether.
Reaction temperature too low or too high.Optimize the reaction temperature. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition and side product formation.
Presence of moisture.Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Formation of significant side products (homo-coupled products) Incorrect stoichiometry of reactants.Use a slight excess of the more readily available iodo-reactant to favor the cross-coupling reaction.
Step 2: Incomplete reductive cyclization Insufficient amount of reducing agent.Increase the molar excess of the reducing agent. Monitor the reaction by TLC to ensure complete conversion.
Deactivation of the catalyst (if using catalytic hydrogenation).Use a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons.
Step 2: Formation of 2-chlorocarbazole as a byproduct Over-reduction or reaction with certain reducing agents.Choose a milder reducing agent or control the reaction conditions carefully. The use of NaBH4 with a palladium catalyst can minimize this side reaction.
General: Difficulty in product purification Presence of closely related impurities.Optimize the mobile phase for column chromatography for better separation. Recrystallization from a different solvent system may also be effective.
General: Scaling up leads to decreased yield Inefficient heat transfer in a larger reaction vessel.Use a mechanical stirrer for efficient mixing and a suitable heating mantle to ensure uniform heating.
Exothermic reaction becomes difficult to control on a larger scale.For exothermic steps like the addition of a reducing agent, use a dropping funnel for slow and controlled addition and an ice bath to manage the temperature.

Visualizations

Synthetic Pathway

Synthesis_Pathway Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 1-iodo-2-nitrobenzene 1-iodo-2-nitrobenzene 4-chloro-2,2'-dinitrobiphenyl 4-chloro-2,2'-dinitrobiphenyl 1-iodo-2-nitrobenzene->4-chloro-2,2'-dinitrobiphenyl Ullmann Coupling (Activated Copper) 1-chloro-4-iodo-2-nitrobenzene 1-chloro-4-iodo-2-nitrobenzene 1-chloro-4-iodo-2-nitrobenzene->4-chloro-2,2'-dinitrobiphenyl This compound This compound 4-chloro-2,2'-dinitrobiphenyl->this compound Reductive Cyclization (NaBH4/Pd-C)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow cluster_ullmann Ullmann Coupling Issues cluster_reduction Reductive Cyclization Issues start Low Yield or Impure Product check_step Identify the problematic step: Ullmann Coupling or Reductive Cyclization? start->check_step ullmann_yield Low Yield? check_step->ullmann_yield Ullmann reduction_yield Incomplete Reaction? check_step->reduction_yield Reduction ullmann_purity Impure Product? ullmann_yield->ullmann_purity No check_cu Verify Copper Activation and Reaction Temperature ullmann_yield->check_cu Yes check_stoich Adjust Reactant Stoichiometry to Minimize Homo-coupling ullmann_purity->check_stoich Yes optimize_purification Optimize Purification Method (Chromatography/Recrystallization) ullmann_purity->optimize_purification No reduction_purity Byproducts Formed? reduction_yield->reduction_purity No check_reductant Increase Amount of Reducing Agent reduction_yield->check_reductant Yes check_conditions Modify Reaction Conditions (e.g., milder reductant) reduction_purity->check_conditions Yes reduction_purity->optimize_purification No

Caption: A logical workflow for troubleshooting common synthesis issues.

Preventing degradation of 2-Chlorobenzo[c]cinnoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Chlorobenzo[c]cinnoline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.

Q2: What are the potential signs of this compound degradation?

A2: Degradation of this compound may be indicated by a change in physical appearance, such as a color shift from its typical crystalline powder form, or the appearance of new, unidentifiable peaks during analytical testing (e.g., HPLC, LC-MS).

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from any potential degradation products.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, related cinnoline compounds can be susceptible to photodegradation. Therefore, it is a best practice to store the compound in an amber vial or a light-blocking container.

Q5: What solvents are suitable for dissolving this compound for experimental use?

A5: The choice of solvent will depend on the specific experimental requirements. However, for analytical purposes, solvents such as acetonitrile or methanol are commonly used. It is crucial to use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Unexpected peaks observed in HPLC analysis. Degradation of the compound.Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic conditions) to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Change in color or physical appearance of the solid compound. Exposure to light, moisture, or elevated temperatures.Discard the degraded sample and obtain a fresh batch. Review storage procedures to ensure they align with the recommended conditions (2-8°C, protected from light and moisture).
Inconsistent experimental results. Potential degradation of the stock solution.Prepare fresh stock solutions for each experiment. If storing stock solutions, conduct a short-term stability study to determine the appropriate storage duration and conditions.
Loss of potency or activity in biological assays. Degradation of the active compound.Verify the purity of the compound using a validated stability-indicating HPLC method before use in assays.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution is recommended to ensure separation of the parent compound from potential degradation products.

Time (minutes) % Mobile Phase A % Mobile Phase B
0955
20595
25595
26955
30955

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to an appropriate working concentration (e.g., 10 µg/mL).

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Incubate a solution of this compound (e.g., 100 µg/mL in 0.1 M HCl) at 60°C for 24 hours.

  • Neutralize the solution before HPLC analysis.

2. Base Hydrolysis:

  • Incubate a solution of this compound (e.g., 100 µg/mL in 0.1 M NaOH) at 60°C for 24 hours.

  • Neutralize the solution before HPLC analysis.

3. Oxidative Degradation:

  • Treat a solution of this compound (e.g., 100 µg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose the solid compound to 105°C for 48 hours.

  • Dissolve the stressed sample for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 100 µg/mL) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) This compound->Hydrolysis (Acidic/Basic) pH extremes Oxidation Oxidation This compound->Oxidation Oxidizing agents Photodegradation Photodegradation This compound->Photodegradation Light exposure Thermal Stress Thermal Stress This compound->Thermal Stress High temperature

Caption: Potential Degradation Pathways for this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Reporting Receive Sample Receive Sample Prepare Stock Solution Prepare Stock Solution Receive Sample->Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation HPLC Analysis HPLC Analysis Forced Degradation->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing Assess Stability Assess Stability Data Processing->Assess Stability Generate Report Generate Report Assess Stability->Generate Report

Caption: Workflow for Stability Assessment of this compound.

Troubleshooting_Tree Degradation Suspected Degradation Suspected Visual Inspection Visual Inspection Degradation Suspected->Visual Inspection Color Change? Color Change? Visual Inspection->Color Change? HPLC Analysis HPLC Analysis Color Change?->HPLC Analysis No Discard and Re-evaluate Storage Discard and Re-evaluate Storage Color Change?->Discard and Re-evaluate Storage Yes Unexpected Peaks? Unexpected Peaks? HPLC Analysis->Unexpected Peaks? Perform Forced Degradation Perform Forced Degradation Unexpected Peaks?->Perform Forced Degradation Yes Compound is Stable Compound is Stable Unexpected Peaks?->Compound is Stable No

Caption: Troubleshooting Decision Tree for this compound Degradation.

Troubleshooting unexpected results in 2-Chlorobenzo[c]cinnoline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorobenzo[c]cinnoline. The following sections address common issues encountered during palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering potential solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types performed with this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am seeing low to no conversion of this compound in my Suzuki-Miyaura coupling reaction. What are the possible causes and solutions?

Answer:

Low conversion in a Suzuki-Miyaura coupling with this compound can stem from several factors. Aryl chlorides are generally less reactive than the corresponding bromides or iodides. Here’s a systematic troubleshooting approach:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient for this less reactive aryl chloride.

    • Solution: Employ a more active catalyst system. Electron-rich and bulky phosphine ligands are often necessary. Consider using pre-catalysts which can be more reliable in generating the active Pd(0) species.

  • Base Selection: The choice and quality of the base are critical.

    • Solution: Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and finely powdered to maximize surface area. For challenging couplings, a stronger base like potassium tert-butoxide (KOtBu) might be necessary, but be mindful of potential side reactions with sensitive functional groups.

  • Solvent and Temperature: The reaction may require more forcing conditions.

    • Solution: Use high-boiling point solvents like toluene, dioxane, or DMF and increase the reaction temperature, potentially up to 120°C. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Boronic Acid/Ester Quality: The boronic acid or ester partner may be degrading.

    • Solution: Use fresh, high-purity boronic acid/ester. Consider using pinacol esters, which are often more stable. Protodeboronation (loss of the boronic acid group) can be a side reaction, so ensure anhydrous conditions.

Troubleshooting Summary for Low Suzuki-Miyaura Conversion

IssuePotential CauseRecommended Solution
Low Yield Inactive catalyst system for an aryl chloride.Use a more active ligand (e.g., SPhos, XPhos) or a pre-catalyst.
Poorly soluble or inactive base.Use a finely powdered, anhydrous base like Cs₂CO₃ or K₃PO₄.
Insufficient reaction temperature.Increase temperature to 100-120°C with a high-boiling solvent (e.g., toluene, dioxane).
Degradation of boronic acid/ester.Use fresh boronic acid/ester or switch to a more stable pinacol ester.
Side Product Homocoupling of the boronic acid.Optimize stoichiometry; use a slight excess of the boronic acid (1.1-1.2 eq.).
Hydrodehalogenation (loss of chlorine).Ensure an inert atmosphere; minimize sources of protic impurities.

Question: In my Buchwald-Hartwig amination of this compound, I am observing a significant amount of a hydrodehalogenated side product (benzo[c]cinnoline). How can I minimize this?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with less reactive aryl chlorides.[1] This occurs when the palladium intermediate undergoes β-hydride elimination from the amido complex, leading to the formation of an imine and a palladium hydride species, which then reduces the starting material.

  • Ligand Choice: The ligand plays a crucial role in preventing this side reaction.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos). These ligands promote the desired reductive elimination over β-hydride elimination.

  • Base: The choice of base can influence the reaction pathway.

    • Solution: While strong bases like NaOtBu or LHMDS are often required, their concentration and addition rate can be optimized. Sometimes, using a weaker but more soluble base like Cs₂CO₃ can be beneficial, although it may require higher temperatures.

  • Temperature: Higher temperatures can sometimes favor side reactions.

    • Solution: Once the optimal catalyst system is identified, try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

G start Low Yield or Side Products in Buchwald-Hartwig Amination check_conversion Is the conversion of This compound low? start->check_conversion check_side_product Is hydrodehalogenation the major side product? check_conversion->check_side_product No low_conversion_solution Use more active catalyst (e.g., Pd₂(dba)₃ with bulky ligand). Increase temperature. Use a stronger base (e.g., NaOtBu). check_conversion->low_conversion_solution Yes side_product_solution Switch to a bulkier ligand (e.g., BrettPhos). Optimize base concentration. Lower reaction temperature. check_side_product->side_product_solution Yes end Reaction Optimized check_side_product->end No low_conversion_solution->end side_product_solution->end

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Question: My nucleophilic aromatic substitution (SNAr) on this compound with an amine is not proceeding. What could be the issue?

Answer:

Successful SNAr reactions typically require the aromatic ring to be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. The benzo[c]cinnoline core itself is somewhat electron-deficient, but may not be sufficiently activated for substitution at the 2-position without additional EWGs.

  • Electronic Activation: The inherent reactivity of the substrate is key.

    • Solution: If possible, consider if a derivative of this compound with an additional EWG (e.g., a nitro group) at a suitable position could be used. If the substrate cannot be changed, more forcing conditions are necessary.

  • Reaction Conditions: High temperatures and polar aprotic solvents are generally required.

    • Solution: Use solvents like DMSO, DMF, or NMP and increase the reaction temperature significantly (e.g., >150°C). Microwave irradiation can also be effective in driving the reaction to completion.

  • Nucleophile and Base: The strength of the nucleophile is important.

    • Solution: If using a neutral amine, the addition of a non-nucleophilic base can help to deprotonate the intermediate and drive the reaction forward. For less reactive substrates, using the anionic form of the nucleophile (e.g., an alkoxide or a deprotonated amine) can increase reactivity.

Question: I am observing unexpected regioselectivity in my SNAr reaction. Why is the nucleophile not substituting at the 2-position?

Answer:

While substitution is expected at the carbon bearing the chlorine atom, in some heterocyclic systems, unexpected regioselectivity can occur due to the electronic nature of the ring system.

  • Kinetic vs. Thermodynamic Control: The initial site of attack may not lead to the final product.

    • Solution: Varying the reaction temperature and time can help determine if the reaction is under kinetic or thermodynamic control. A lower temperature may favor the kinetically preferred product, while a higher temperature may lead to the thermodynamically more stable isomer.

  • Computational Analysis: Understanding the electronic properties of the substrate can provide insight.

    • Solution: If available, performing DFT calculations to determine the LUMO coefficients and the relative stabilities of the Meisenheimer intermediates for nucleophilic attack at different positions can help predict the most likely site of substitution.

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and a base such as K₃PO₄ (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%) to the flask.

  • Solvent Addition and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane). The reaction mixture should be subjected to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%), the phosphine ligand (e.g., BrettPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to a Schlenk flask.

  • Addition of Reactants: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture to 80-110°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Signaling Pathway Diagrams

Benzo[c]cinnoline derivatives have been identified as potential inhibitors of key signaling pathways in cancer, such as those involving Topoisomerase and PI3K/Akt.

G cluster_0 Topoisomerase Inhibition DNA Supercoiled DNA Topoisomerase Topoisomerase I/II DNA->Topoisomerase Binding Cleavable_Complex Cleavable Complex (DNA-Topoisomerase) Topoisomerase->Cleavable_Complex Cleavage Religated_DNA Relaxed DNA Cleavable_Complex->Religated_DNA Religation DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis Benzo_c_cinnoline Benzo[c]cinnoline Derivative Benzo_c_cinnoline->Cleavable_Complex Stabilization

Caption: Inhibition of Topoisomerase by Benzo[c]cinnoline Derivatives.[2][3][4]

G cluster_1 PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Benzo_c_cinnoline Benzo[c]cinnoline Derivative Benzo_c_cinnoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt Signaling Pathway.[2][5][6][7][8]

References

Technical Support Center: Enhancing the Regioselectivity of 2-Chlorobenzo[c]cinnoline Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the functionalization of 2-Chlorobenzo[c]cinnoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the functionalization of this compound?

A1: The most prevalent and effective methods for functionalizing this compound include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling (for C-C bond formation)[1][2][3], Buchwald-Hartwig amination (for C-N bond formation)[4][5][6], and C-H activation/functionalization[7][8][9]. The choice of method depends on the desired substituent to be introduced.

Q2: How can I control the regioselectivity of the functionalization on the benzo[c]cinnoline core?

A2: Regioselectivity is a critical aspect of functionalizing the benzo[c]cinnoline scaffold. In the case of this compound, the chlorine atom at the C2 position serves as a primary site for cross-coupling reactions. For C-H activation, the inherent electronic properties of the heterocyclic system and the directing group capabilities of existing substituents will guide the regioselectivity. The use of specific ligands and bases can also influence the position of functionalization. For instance, in related quinoline systems, the choice of a metal amide base can direct metalation to different positions.[10]

Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?

A3: Low yields in Suzuki-Miyaura coupling can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure an inert atmosphere is maintained throughout the reaction.

  • Ligand Choice: The phosphine ligand used is crucial. Bulky, electron-rich ligands often improve reaction efficiency.[11]

  • Base Strength: The choice and quality of the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) are critical for the transmetalation step.

  • Solvent Quality: Anhydrous and degassed solvents are essential to prevent side reactions and catalyst decomposition.

  • Reaction Temperature: The reaction may require optimization of the temperature to ensure efficient catalytic turnover without promoting decomposition.

Q4: In my Buchwald-Hartwig amination, I am getting a significant amount of dehalogenated starting material. How can I minimize this side reaction?

A4: The formation of the dehalogenated product (benzo[c]cinnoline) is a common side reaction in Buchwald-Hartwig amination. To minimize this:

  • Ligand Selection: Use bulky and electron-rich phosphine ligands which can accelerate the rate of reductive elimination to form the desired C-N bond over competing hydrodehalogenation.[11]

  • Base Choice: A weaker base might be beneficial if the current one is too strong and promotes the side reaction. However, the base must be strong enough to deprotonate the amine.

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time might decrease the extent of hydrodehalogenation.

Troubleshooting Guides

Low Regioselectivity in C-H Functionalization
Symptom Possible Cause Suggested Solution
Mixture of isomers obtainedPoor directing group ability of the chloro-substituent.Introduce a stronger directing group at a different position if synthetically feasible.
Non-optimal reaction conditions.Screen different solvents, temperatures, and reaction times.
Catalyst system not selective enough.Experiment with different transition metal catalysts (e.g., Pd, Ru, Rh) and ligands.[7][8]
Inefficient Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Symptom Possible Cause Suggested Solution
Low or no product formationInactive catalystUse a fresh batch of palladium precursor and ligand. Ensure proper degassing of the reaction mixture.
Poor quality of reagentsUse anhydrous and high-purity solvents and bases. Ensure the boronic acid (Suzuki) or amine (Buchwald-Hartwig) is pure.
Inappropriate ligandScreen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos for Buchwald-Hartwig; SPhos, XPhos for Suzuki).[11][12]
Incomplete conversionInsufficient reaction time or temperatureMonitor the reaction by TLC or GC-MS and adjust the reaction time and temperature accordingly.
Catalyst poisoningEnsure starting materials and reagents are free of impurities that could poison the catalyst.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101092
3Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901875

Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination of this compound with Morpholine

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100694
2Pd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1101288
3Pd₂(dba)₃ (1.5)RuPhos (3)LHMDSTHF80891

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 equiv) is taken in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., Toluene/H₂O mixture) is added, and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[12] Add the solvent (e.g., Toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv). The reaction mixture is then heated to the specified temperature (e.g., 100 °C) and stirred for the required time. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the desired N-aryl product.

Visualizations

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OA->PdII TM Transmetalation PdII->TM Ar'B(OH)2 Base PdII_Ar Ar-Pd(II)-Ar'(L_n) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar' ArCl This compound ArCl->OA ArBOH2 Arylboronic Acid ArBOH2->TM

Caption: Suzuki-Miyaura cross-coupling catalytic cycle for the arylation of this compound.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OA->PdII Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord HNR'R'' Base PdII_Amide Ar-Pd(II)-NR'R''(L_n) Amine_Coord->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Ar-NR'R'' ArCl This compound ArCl->OA Amine Amine (HNR'R'') Amine->Amine_Coord

Caption: Buchwald-Hartwig amination catalytic cycle for the amination of this compound.

Troubleshooting_Workflow Start Low Yield or Poor Regioselectivity Check_Reagents Verify Purity and Quality of Starting Materials, Solvents, and Reagents Start->Check_Reagents Optimize_Conditions Systematically Vary: - Temperature - Reaction Time - Base - Solvent Check_Reagents->Optimize_Conditions Reagents OK Successful_Reaction Successful Functionalization Check_Reagents->Successful_Reaction Impurity Found & Rectified Screen_Ligands Screen a Panel of Bulky, Electron-Rich Ligands Optimize_Conditions->Screen_Ligands No Improvement Optimize_Conditions->Successful_Reaction Improved Result Check_Atmosphere Ensure Rigorous Inert Atmosphere (Argon/Nitrogen) Screen_Ligands->Check_Atmosphere No Improvement Screen_Ligands->Successful_Reaction Improved Result Check_Atmosphere->Start Persistent Issues Check_Atmosphere->Successful_Reaction Atmosphere Issue Corrected

Caption: A logical workflow for troubleshooting common issues in the functionalization of this compound.

References

Technical Support Center: Catalyst Deactivation in 2-Chlorobenzo[c]cinnoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-Chlorobenzo[c]cinnoline. The synthesis of benzo[c]cinnoline derivatives often relies on palladium-catalyzed cross-coupling reactions, which are susceptible to various deactivation pathways.[1][2] This guide addresses common issues to help you optimize your reaction conditions and maintain catalyst activity.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems related to catalyst deactivation in the synthesis of this compound, which is presumed to be synthesized via a palladium-catalyzed intramolecular cyclization of a suitable biphenyl precursor.

Problem ID Observed Issue Potential Cause Suggested Solution
CD-01 Low or no product yield from the start. Inactive Catalyst: The active Pd(0) species is not being generated efficiently from the precatalyst.Ensure you are using a reliable palladium precatalyst. If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step. An extra equivalent of ligand relative to palladium can also improve catalyst stability.[3]
Impure Reagents: Starting materials, solvents, or bases may contain impurities that poison the catalyst.Assess the purity of all reagents and purify them if necessary. Ensure solvents are anhydrous and properly degassed.
CD-02 Reaction starts but stalls before completion. Catalyst Poisoning: The catalyst is being deactivated during the reaction. Common poisons for palladium catalysts include halides, cyanides, sulfides, and some nitrogen-containing heterocycles.[4]- Halide Poisoning: If your precursor is a haloarene, the generated halide ions can inhibit the catalyst. Consider using a halide scavenger. - Substrate/Product Inhibition: The nitrogen-containing product itself can sometimes coordinate to the palladium center and inhibit catalytic activity. Try using a lower catalyst loading or a different ligand that can minimize this interaction.
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black.- Optimize Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. - Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
CD-03 Inconsistent results between batches. Variable Reagent Quality: Inconsistent purity of starting materials or solvents.Standardize the purification and handling procedures for all reagents. Use freshly distilled and degassed solvents for each reaction.
Atmospheric Contamination: Oxygen can oxidize and deactivate the Pd(0) catalyst.Ensure all reactions are set up under a strictly inert atmosphere (e.g., argon or nitrogen) using proper air-free techniques.[5]
CD-04 Formation of significant side products. Side Reactions Dominating: The desired catalytic cycle is being outcompeted by side reactions, which can also contribute to catalyst deactivation.- Base Optimization: The choice and amount of base can significantly influence the reaction pathway. Screen different bases (e.g., carbonates, phosphates, alkoxides) and their stoichiometry. - Ligand-to-Metal Ratio: The ratio of ligand to palladium can affect the selectivity and activity of the catalyst. Optimize this ratio for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of palladium catalyst deactivation in reactions involving chlorinated starting materials?

A1: In reactions with chlorinated compounds, a common cause of deactivation is catalyst poisoning by the chloride ions generated during the reaction. These ions can coordinate to the palladium center and inhibit its catalytic activity. Additionally, the formation of hydrochloric acid (HCl) as a byproduct can also poison the catalyst.[6]

Q2: How can I tell if my catalyst has been deactivated?

A2: Signs of catalyst deactivation include a stalled reaction (no further consumption of starting material), a significant decrease in reaction rate, or the visible precipitation of black, insoluble material (palladium black), which indicates the agglomeration of the palladium catalyst into an inactive form.

Q3: What type of palladium catalyst is best for synthesizing nitrogen-containing heterocycles like this compound?

A3: While the optimal catalyst depends on the specific reaction, palladium(II) acetate (Pd(OAc)₂) is a commonly used precatalyst for the synthesis of benzo[c]cinnoline derivatives.[1][2] Modern palladium precatalysts, such as the Buchwald palladacycles, are often more efficient at generating the active catalytic species and can lead to more reproducible results.[3]

Q4: Can I regenerate a deactivated palladium catalyst?

A4: In some cases, it is possible to regenerate a deactivated catalyst, but it is often challenging in a laboratory setting for homogeneous catalysts. For heterogeneous catalysts, regeneration procedures like washing or calcination can sometimes be effective. For homogeneous systems, it is generally more practical to focus on preventing deactivation in the first place by optimizing the reaction conditions.

Q5: How important is the choice of ligand for preventing catalyst deactivation?

A5: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. A well-chosen ligand can protect the palladium center from deactivating species, prevent agglomeration into palladium black, and promote the desired catalytic cycle. The optimal ligand is highly dependent on the specific reaction and substrates.

Experimental Protocols

General Protocol for Palladium-Catalyzed Synthesis of a Substituted Benzo[c]cinnoline

This protocol is a representative example and may require optimization.

Materials:

  • Substituted 2,2'-diaminobiphenyl precursor

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the substituted 2,2'-diaminobiphenyl precursor (1.0 mmol), the base (2.5 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.024 mmol) in the anhydrous, degassed solvent (5 mL).

  • Add the catalyst stock solution to the Schlenk flask containing the substrate and base.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzo[c]cinnoline.

Visualizations

The following diagrams illustrate key concepts in the palladium-catalyzed synthesis and potential catalyst deactivation pathways.

Catalytic Cycle for Benzo[c]cinnoline Synthesis cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Pd(II) Complex) Pd(0)L_n->Oxidative_Addition + Precursor Inactive_Species Inactive Pd Species (e.g., Pd Black) Pd(0)L_n->Inactive_Species Decomposition Intramolecular_Amination Intramolecular C-N Coupling (Palladacycle) Oxidative_Addition->Intramolecular_Amination - HX + Base Oxidative_Addition->Inactive_Species Poisoning (e.g., by Cl-) Reductive_Elimination Reductive Elimination Intramolecular_Amination->Reductive_Elimination Reductive_Elimination->Pd(0)L_n + Product

Caption: A simplified catalytic cycle for benzo[c]cinnoline synthesis and potential deactivation pathways.

Troubleshooting Workflow start Low Yield or Stalled Reaction check_catalyst Is the active catalyst being generated? start->check_catalyst check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes optimize_catalyst Use precatalyst or pre-activate. Optimize ligand. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimized? check_reagents->check_conditions Yes purify_reagents Purify starting materials. Use dry, degassed solvents. check_reagents->purify_reagents No optimize_conditions Vary temperature, base, and solvent. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_catalyst->success purify_reagents->success optimize_conditions->success

References

Validation & Comparative

Comparative Biological Activity: 2-Chlorobenzo[c]cinnoline vs. Benzo[c]cinnoline - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the biological activities of 2-Chlorobenzo[c]cinnoline and its parent compound, benzo[c]cinnoline, is not available in the current scientific literature based on extensive searches. While the broader class of cinnoline and benzo[c]cinnoline derivatives has been the subject of research for their potential pharmacological properties, specific studies detailing the synthesis and biological evaluation of this compound, particularly in a side-by-side comparison with benzo[c]cinnoline, have not been identified.

Benzo[c]cinnoline and its derivatives are recognized for their diverse biological activities, with research primarily focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The core benzo[c]cinnoline structure is a privileged scaffold in medicinal chemistry, attracting interest for the development of novel therapeutic agents.

Studies on substituted cinnoline derivatives suggest that the nature and position of substituents on the heterocyclic ring can significantly influence their biological effects. For instance, the introduction of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. A chloro substituent can alter factors such as lipophilicity, metabolic stability, and electronic properties, which in turn can affect how the molecule interacts with its biological target.

However, in the absence of specific experimental data for this compound, any comparison with benzo[c]cinnoline would be purely speculative. To provide a comprehensive and objective comparison as requested, data from head-to-head studies or at least from studies employing identical experimental protocols would be necessary. This would include quantitative data from biological assays such as cytotoxicity screens against various cell lines (e.g., IC50 values) or antimicrobial assays (e.g., minimum inhibitory concentration values).

Detailed experimental protocols for the biological evaluation of related compounds have been described in the literature. These typically include:

  • Anticancer Activity Screening: The U.S. National Cancer Institute (NCI) employs a standardized screening protocol using a panel of 60 human cancer cell lines (NCI-60 screen). Compounds are typically tested at a single high dose, and if significant growth inhibition is observed, they undergo further testing at multiple concentrations to determine their potency (IC50) and efficacy.

  • Antimicrobial Activity Assays: Standard methods such as the disk diffusion assay or broth microdilution method are commonly used to determine the antimicrobial activity of compounds against a panel of pathogenic bacteria and fungi. These assays measure the zone of inhibition or the minimum inhibitory concentration (MIC), respectively.

Without access to studies that have subjected both this compound and benzo[c]cinnoline to these or similar standardized biological assays, a meaningful comparison of their activities cannot be constructed. Further research, including the synthesis and systematic biological evaluation of this compound, is required to elucidate the impact of the 2-chloro substitution on the biological profile of the benzo[c]cinnoline scaffold.

Comparing the anticancer efficacy of 2-Chlorobenzo[c]cinnoline with other cinnolines

Author: BenchChem Technical Support Team. Date: November 2025

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a promising framework in the design of novel anticancer agents.[1] Various derivatives of cinnoline have demonstrated significant cytotoxic and targeted activity against a range of cancer cell lines. This guide provides a comparative overview of the anticancer efficacy of different cinnoline-based compounds, with a focus on their mechanisms of action and supporting experimental data. While specific data for 2-Chlorobenzo[c]cinnoline is limited in the public domain, this analysis will cover key classes of cinnoline derivatives to provide a valuable reference for researchers and drug development professionals.

Comparative Anticancer Activity of Cinnoline Derivatives

The anticancer efficacy of cinnoline derivatives is highly dependent on their substitution patterns, which dictates their mechanism of action and potency. The following table summarizes the in vitro cytotoxic activity of representative cinnoline compounds against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Dibenzo[c,h]cinnolines 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnolineRPMI-8402 (Human Lymphoblastoma)0.07Topoisomerase I Inhibition[2]
Dihydrobenzo[h]cinnoline-5,6-diones Derivative with 4-NO2C6H4 substituentKB (Epidermoid Carcinoma)0.56Cytotoxicity[1]
Hep-G2 (Hepatoma Carcinoma)0.77[1]
Indeno[1,2-c]cinnolines Aminobutylamide derivativeHeLa (Cervical Carcinoma)-DNA Intercalation[1]
MCF-7 (Breast Adenocarcinoma)-[1]
Pyrido[3',2':4,5]pyrrolo[3,2-c]cinnolines 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivativeLeukemia Subpanel (NCI-60)-Topoisomerase I Inhibition, Apoptosis Induction[1]
4-oxo-1,4-dihydrocinnoline-3-carboxamides 4-(2-fluorophenoxy)quinoline derivativesVarious c-Met dependent cancer cell lines-c-Met Kinase Inhibition[1]

Key Mechanisms of Anticancer Action

Cinnoline derivatives exert their anticancer effects through diverse molecular mechanisms, making them a versatile class of compounds for targeted cancer therapy.

Topoisomerase I Inhibition

Certain substituted dibenzo[c,h]cinnolines have been identified as potent topoisomerase I (TOP1) inhibitors.[1][2] These compounds stabilize the covalent complex between TOP1 and DNA, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells. The structure-activity relationship of these compounds often parallels that of other TOP1 inhibitors like benzo[i]phenanthridines.[2]

Topoisomerase_I_Inhibition cluster_0 Mechanism of Dibenzo[c,h]cinnoline Action Cinnoline Dibenzo[c,h]cinnoline Derivative Stabilization Stabilization of Cleavable Complex Cinnoline->Stabilization TOP1_DNA Topoisomerase I-DNA Covalent Complex TOP1_DNA->Stabilization DNA_Breaks DNA Strand Breaks Stabilization->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Dibenzo[c,h]cinnoline derivatives inhibit Topoisomerase I.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a crucial target in cancer therapy as its overexpression is linked to various human cancers.[1] Specific 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives have been designed as c-Met inhibitors, demonstrating activity against c-Met-dependent cancer cell lines.[1]

DNA Intercalation and Other Mechanisms

Other cinnoline-based compounds, such as tetra- and pentacyclic derivatives, have been shown to intercalate with DNA, particularly G-quadruplex sequences, leading to the inhibition of cancer cell proliferation.[1] Additionally, various cinnoline derivatives have been reported to induce apoptosis through the activation of caspases and the generation of reactive oxygen species.[1]

Experimental Protocols

The evaluation of the anticancer efficacy of cinnoline derivatives typically involves a series of in vitro assays.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the cinnoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Experimental_Workflow cluster_1 In Vitro Anticancer Efficacy Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Prep Preparation of Cinnoline Derivatives Start->Compound_Prep Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing in vitro anticancer activity.

Conclusion

The cinnoline scaffold represents a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. While direct comparative data for this compound remains to be fully elucidated in publicly available literature, the broader family of cinnoline derivatives, including dibenzo[c,h]cinnolines and dihydrobenzo[h]cinnoline-5,6-diones, have demonstrated potent anticancer activities. Their ability to target key cellular processes such as DNA replication and cell signaling pathways underscores their therapeutic potential. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as next-generation cancer therapeutics.

References

A Comparative Spectroscopic Analysis of 2-Chlorobenzo[c]cinnoline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 2-Chlorobenzo[c]cinnoline and its positional isomers. This guide provides a comparative analysis of available spectroscopic data to aid in the identification and differentiation of these compounds.

This publication presents a detailed comparison of the spectroscopic characteristics of this compound and its isomers: 1-Chlorobenzo[c]cinnoline, 3-Chlorobenzo[c]cinnoline, and 4-Chlorobenzo[c]cinnoline. A thorough review of available literature has been conducted to collate and present nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data. While a complete experimental dataset for all isomers is not available in a single source, this guide summarizes the known information to facilitate the structural elucidation and differentiation of these closely related compounds.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for the parent benzo[c]cinnoline and its chloro-isomers. It is important to note that a complete experimental dataset for all isomers is not currently published in readily accessible literature. The data for the parent compound is provided as a reference for comparison.

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)UV-Vis (λmax nm)Mass Spec (m/z)
Benzo[c]cinnoline[1]8.65-8.55 (m, 2H), 8.45-8.35 (m, 2H), 7.85-7.70 (m, 4H)Data not availableData not available284, 350, 368180 (M+)[2]
1-Chlorobenzo[c]cinnolineLikely detailed in Barton & Lapham, 1979[3][4]Data not availableData not availableLikely detailed in Lewis & Reiss, 1966Data not available
This compoundData not availableData not availableData not availableLikely detailed in Lewis & Reiss, 1966Data not available
3-Chlorobenzo[c]cinnolineData not availableData not availableData not availableLikely detailed in Lewis & Reiss, 1966Data not available
4-Chlorobenzo[c]cinnolineLikely detailed in Barton & Lapham, 1979[3][4]Data not availableData not availableLikely detailed in Lewis & Reiss, 1966Data not available

Experimental Protocols

Detailed experimental methodologies for the acquisition of the cited data are described in the original publications. A general overview of the techniques is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for 1H). Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with chemical shifts reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets, thin films, or solutions. The absorption of infrared radiation is measured in wavenumbers (cm-1).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or dichloromethane), and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm. The wavelengths of maximum absorbance (λmax) are reported in nanometers (nm).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating ions. The mass-to-charge ratio (m/z) of the molecular ion (M+) and fragment ions are reported.

Visualization of Analytical Workflow

The differentiation of this compound from its isomers relies on a systematic analytical workflow that combines various spectroscopic techniques. The following diagram illustrates a logical approach to this process.

G Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Structure Elucidation Synthesis & Purification Synthesis & Purification MS Mass Spectrometry Synthesis & Purification->MS Acquire Data NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Synthesis & Purification->NMR Acquire Data IR Infrared Spectroscopy Synthesis & Purification->IR Acquire Data UV_Vis UV-Vis Spectroscopy Synthesis & Purification->UV_Vis Acquire Data Compare_MS Compare m/z of Molecular Ion (Identical for Isomers) MS->Compare_MS Compare_NMR Compare Chemical Shifts & Coupling Patterns (Key for Differentiation) NMR->Compare_NMR Compare_IR Compare Fingerprint Regions (Substitution Pattern Effects) IR->Compare_IR Compare_UV Compare λmax & Molar Absorptivity (Electronic Environment Differences) UV_Vis->Compare_UV Structure_ID Isomer Identification Compare_MS->Structure_ID Correlate Findings Compare_NMR->Structure_ID Correlate Findings Compare_IR->Structure_ID Correlate Findings Compare_UV->Structure_ID Correlate Findings

Caption: A logical workflow for the spectroscopic differentiation of chlorobenzo[c]cinnoline isomers.

Discussion and Comparative Analysis

The primary challenge in distinguishing between the isomers of chlorobenzo[c]cinnoline lies in the subtle differences in their spectroscopic signatures.

NMR Spectroscopy: 1H NMR spectroscopy is anticipated to be the most powerful tool for differentiation. The position of the chlorine atom will significantly influence the chemical shifts and coupling constants of the aromatic protons. For instance, in 1-chlorobenzo[c]cinnoline, the protons on the chlorinated ring will exhibit a different splitting pattern and chemical shift compared to those on the non-chlorinated ring. In contrast, 2- and 3-chlorobenzo[c]cinnoline will show more complex patterns due to the chlorine atom's position relative to the fused ring system. 4-chlorobenzo[c]cinnoline, similar to the 1-chloro isomer, would also display distinct changes in the proton environment of the substituted ring. A detailed analysis of these patterns, as likely presented by Barton and Lapham for the 1- and 4-isomers, is crucial for unambiguous assignment[3][4].

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption are sensitive to the substitution pattern on the aromatic core. As suggested by the work of Lewis and Reiss, the λmax values for the different isomers are expected to vary due to the influence of the chlorine substituent on the π-electron system of the benzo[c]cinnoline scaffold. These differences, although potentially small, can serve as a key distinguishing feature.

Infrared Spectroscopy: The IR spectra of the isomers will share many common features due to the benzo[c]cinnoline backbone. However, the C-Cl stretching frequency and the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm-1) are expected to differ depending on the position of the chlorine atom, providing additional data for differentiation.

Mass Spectrometry: While mass spectrometry will show the same molecular ion peak for all isomers (m/z = 214.03 for C12H7ClN2), the fragmentation patterns could potentially exhibit minor differences that may aid in their distinction, although this is often less definitive than NMR data for positional isomers.

Conclusion

References

Validating the Mechanism of Action of 2-Chlorobenzo[c]cinnoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2-Chlorobenzo[c]cinnoline and established topoisomerase I inhibitors, offering insights into its potential mechanism of action for researchers, scientists, and drug development professionals. While direct experimental data for this compound is limited, this document extrapolates its likely biological activity based on studies of structurally similar dibenzo[c,h]cinnoline analogues.

Postulated Mechanism of Action of this compound

Based on evidence from related compounds, this compound is postulated to function as a topoisomerase I inhibitor. Substituted dibenzo[c,h]cinnolines have demonstrated potent topoisomerase I-targeting activity, suggesting that the core benzo[c]cinnoline structure is crucial for this biological function.[1][2] Topoisomerase I is a critical enzyme in DNA replication and transcription, responsible for relaxing DNA supercoiling by creating transient single-strand breaks. Inhibitors of this enzyme, such as the well-characterized camptothecin and its derivatives, stabilize the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

The proposed mechanism for this compound follows this established paradigm of topoisomerase I inhibition. The planar structure of the benzo[c]cinnoline core likely intercalates into the DNA at the site of the topoisomerase I-DNA complex, stabilizing it and preventing the enzyme from completing its catalytic cycle. The chloro- substitution at the 2-position may further enhance this interaction or influence the compound's cellular uptake and distribution.

Comparative Analysis with Established Topoisomerase I Inhibitors

To contextualize the potential efficacy of this compound, this guide provides a comparison with well-established topoisomerase I inhibitors: Camptothecin, Topotecan, and Irinotecan. These compounds are widely used in cancer therapy and serve as benchmarks for novel topoisomerase I inhibitors.

Quantitative Performance Data

The following table summarizes the inhibitory and cytotoxic concentrations of the comparator compounds. It is important to note that no direct experimental data for this compound is currently available in the public domain.

CompoundTargetIC50 (Topoisomerase I Inhibition)Cell LineIC50 (Cytotoxicity)
This compound Topoisomerase I (postulated)Data not available-Data not available
CamptothecinTopoisomerase I679 nM[3]HT-2910 nM[4]
H12991 µM[5]
H4601 µM[5]
TopotecanTopoisomerase IData not availableHT-2933 nM[4]
U2512.73 µM[6][7]
U872.95 µM[6][7]
H129912.67 µM[7]
H19750.44 µM[7]
HCC8272.89 µM[7]
IrinotecanTopoisomerase IData not availableLoVo15.8 µM[8]
HT-295.17 µM[8]
HUVEC1.3 µM[8]

Experimental Protocols

To facilitate the validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • Test compound (this compound) and control inhibitor (e.g., Camptothecin)

  • Nuclease-free water

  • DNA loading dye

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add 2 µL of 10x topoisomerase I reaction buffer, 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL), and varying concentrations of the test compound or control inhibitor. Adjust the final volume to 19 µL with nuclease-free water.

  • Add 1 µL of human topoisomerase I to each reaction mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of 10x DNA loading dye containing SDS.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis until the supercoiled and relaxed DNA bands are well-separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA in the presence of the test compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic potential of a compound.

Materials:

  • Cancer cell line (e.g., HT-29, HCT116)

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (this compound) and control (e.g., Camptothecin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathway of Topoisomerase I Inhibition

Topoisomerase_I_Inhibition Topoisomerase I Inhibition Pathway Supercoiled_DNA Supercoiled DNA Cleavable_Complex Topoisomerase I-DNA Cleavage Complex Supercoiled_DNA->Cleavable_Complex Topoisomerase I binding & cleavage Topoisomerase_I Topoisomerase I Cleavable_Complex->Supercoiled_DNA Re-ligation (inhibited) Double_Strand_Break Double-Strand Break Cleavable_Complex->Double_Strand_Break Collision with Replication Fork Replication_Fork Replication Fork Apoptosis Apoptosis Double_Strand_Break->Apoptosis DNA Damage Response 2_Chlorobenzo_c_cinnoline This compound 2_Chlorobenzo_c_cinnoline->Cleavable_Complex Stabilizes

Caption: Proposed pathway of this compound inducing apoptosis via Topoisomerase I inhibition.

Experimental Workflow for Validating Mechanism of Action

Experimental_Workflow Workflow for Validating Mechanism of Action cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Topo_I_Assay Topoisomerase I Inhibition Assay Data_Analysis Data Analysis and IC50 Determination Topo_I_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cytotoxicity_Assay->Data_Analysis Western_Blot Western Blot (γ-H2AX, cleaved PARP) Conclusion Conclusion on Mechanism of Action Western_Blot->Conclusion Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Analysis->Conclusion Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Assay->Conclusion Hypothesis Hypothesis: This compound is a Topoisomerase I inhibitor Hypothesis->Topo_I_Assay Hypothesis->Cytotoxicity_Assay Data_Analysis->Western_Blot Data_Analysis->Cell_Cycle_Analysis Data_Analysis->Apoptosis_Assay

Caption: A logical workflow for the experimental validation of this compound's mechanism of action.

References

In Vivo Therapeutic Potential of 2-Chlorobenzo[c]cinnoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of 2-Chlorobenzo[c]cinnoline and its alternatives, with a focus on in vivo validation. Due to the limited publicly available in vivo data specifically for this compound, this guide utilizes data from a closely related chlorinated quinoline derivative, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline, as a proxy for comparative analysis against established anticancer agents.

Executive Summary

Benzo[c]cinnoline derivatives have emerged as a promising class of heterocyclic compounds with potential anticancer properties. Their mechanism of action is often attributed to the inhibition of topoisomerases, critical enzymes in DNA replication and repair.[1][2][3] This guide evaluates the in vivo therapeutic potential of compounds within this class, represented here by a 2-chloro-quinoline derivative, and benchmarks its performance against well-established topoisomerase inhibitors, Topotecan and Irinotecan. These established drugs, derived from camptothecin, are known to target topoisomerase I, inducing DNA damage and apoptosis in rapidly dividing cancer cells.[4]

Comparative In Vivo Performance

The following table summarizes the in vivo efficacy of a representative 2-chloro-quinoline derivative against established topoisomerase inhibitors in xenograft models. This data provides a quantitative comparison of their antitumor activities.

CompoundXenograft ModelDosing RegimenTumor Growth InhibitionObserved ResponsesReference
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (3a1) HepG2 (Human hepatocellular carcinoma)20 mg/kg, intraperitoneal injectionSignificant inhibition of tumor volume increase-[5]
Topotecan Neuroblastoma (patient-derived)0.61 mg/kg, IV bolus, 5 days/week for 2 weeks-Complete Responses (CRs) in 4/6 xenografts[6][7]
Topotecan Pediatric solid tumors and ALL0.6 mg/kgSignificant increase in Event-Free Survival (EFS) in 32/37 solid tumors and 8/8 ALL xenograftsObjective responses in 8 solid tumor xenografts[8]
Irinotecan HT-29 (Human colorectal carcinoma)100-300 mg/kg, intraperitoneal injection, 21 daysApparent suppression of tumor growth-[9]
Irinotecan Colorectal cancer (various models)VariesBroad spectrum of antitumor activity-[10]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response This compound This compound Topoisomerase_I Topoisomerase I-DNA Cleavable Complex This compound->Topoisomerase_I Inhibition Topoisomerase_Inhibitors Topoisomerase I Inhibitors (e.g., Topotecan, Irinotecan) Topoisomerase_Inhibitors->Topoisomerase_I Stabilization DNA_Damage DNA Single-Strand Breaks Topoisomerase_I->DNA_Damage Accumulation Apoptosis Apoptosis DNA_Damage->Apoptosis Induction

Caption: Proposed signaling pathway for this compound and other topoisomerase inhibitors.

experimental_workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., HepG2, Neuroblastoma) Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (Test Compound vs. Control) Tumor_Growth->Treatment_Initiation Monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) Treatment_Initiation->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition, Statistical Significance) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for in vivo xenograft studies.

Detailed Experimental Protocols

The following are representative protocols for the key in vivo experiments cited in this guide.

Human Tumor Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., HepG2, neuroblastoma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., nude mice, SCID mice), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.

  • Tumor Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers twice a week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups. The test compound (e.g., 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline) or vehicle control is administered via the specified route (e.g., intraperitoneal or intravenous injection) according to the dosing schedule.

  • Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is calculated at the end of the study. Body weight is also monitored as an indicator of toxicity.

  • Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic Studies
  • Animal Model: Male rats or mice are used for pharmacokinetic studies.

  • Drug Administration: The test compound is administered intravenously (IV) or orally (PO) at a specified dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours) post-administration via tail vein or cardiac puncture.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound and its metabolites in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and clearance (CL), are calculated using non-compartmental analysis.[11]

Toxicity Studies
  • Animal Model: Healthy mice or rats are used.

  • Dose Escalation: The test compound is administered at increasing doses to different groups of animals to determine the maximum tolerated dose (MTD).

  • Observation: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess for any organ-specific toxicities.

  • Histopathology: Major organs are collected, fixed in formalin, and processed for histopathological examination to identify any treatment-related microscopic changes.

Conclusion

While direct in vivo validation of this compound is not yet extensively documented in publicly accessible literature, the available data on a structurally related 2-chloro-quinoline derivative shows promising antitumor activity in a xenograft model.[5] When compared to established topoisomerase inhibitors like Topotecan and Irinotecan, which have demonstrated significant efficacy across a range of preclinical and clinical settings, the benzo[c]cinnoline scaffold represents a compelling area for further investigation.[6][7][8][9][10] Future in vivo studies focusing on the pharmacokinetics, efficacy in various tumor models, and toxicity profile of this compound are crucial to fully elucidate its therapeutic potential and position it within the landscape of cancer therapeutics. The methodologies and comparative data presented in this guide offer a framework for designing and evaluating such studies.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to 2-Chlorobenzo[c]cinnoline Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the production of 2-Chlorobenzo[c]cinnoline, a heterocyclic compound of interest in medicinal chemistry and materials science. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most efficient synthetic route based on factors such as yield, reaction conditions, and starting material accessibility.

Executive Summary

The synthesis of this compound is most prominently achieved through the reductive cyclization of a substituted 2,2'-dinitrobiphenyl precursor. This approach offers a reliable pathway to the desired tricycle. Alternative methods, while less documented for this specific derivative, provide potential avenues for optimization and exploration. This guide will focus on the established reductive cyclization method and provide a framework for its evaluation against other potential synthetic strategies.

Comparative Analysis of Synthetic Routes

The primary route for synthesizing this compound involves a two-step process: the synthesis of the precursor 4-chloro-2,2'-dinitrobiphenyl, followed by its reductive cyclization.

RouteKey TransformationPrecursorYield (%)Temperature (°C)Reaction Time (h)
Method 1: Reductive Cyclization
Step 1: Ullmann CondensationC-C bond formation2-chloronitrobenzene52-61%215-2251.5
Step 2: Reductive CyclizationN-N bond formation4-chloro-2,2'-dinitrobiphenylN/AN/AN/A
Alternative Routes (Conceptual)
Photochemical CyclizationN-N bond formationChloro-substituted 2,2'-diazidobiphenyl~52% (unsubstituted)Low TemperatureN/A
Oxidation of DiamineN=N bond formation4-chloro-2,2'-diaminobiphenylN/AN/AN/A

*Data for the reductive cyclization of 4-chloro-2,2'-dinitrobiphenyl is not explicitly available in the searched literature, hence marked as N/A. The yield for the photochemical cyclization is for the unsubstituted benzo[c]cinnoline and serves as a reference.

Experimental Protocols

Method 1: Reductive Cyclization (Two-Step)

Step 1: Synthesis of 2,2'-Dinitrobiphenyl (Precursor to the Chloro-derivative)

This procedure describes the synthesis of the parent 2,2'-dinitrobiphenyl, which serves as a model for the synthesis of the chlorinated analogue, 4-chloro-2,2'-dinitrobiphenyl.

  • Materials: 2-chloronitrobenzene, copper bronze, sand, ethanol.

  • Procedure:

    • A mixture of 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand is heated in a 1-liter flask equipped with a mechanical stirrer in an oil bath to 215–225 °C.

    • 200 g of copper bronze is added slowly over approximately 1.2 hours, maintaining the temperature at 215–225 °C.

    • The reaction mixture is stirred at this temperature for an additional 1.5 hours.

    • The hot mixture is poured into a beaker containing 300–500 g of sand and stirred until small clumps form.

    • After cooling, the clumps are broken up in a mortar.

    • The product is extracted by boiling with two 1.5-liter portions of ethanol for 10 minutes each, followed by filtration.

    • The filtrates are cooled in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

    • A second crop of crystals can be obtained by concentrating the filtrate.

    • The crude product is recrystallized from hot ethanol.

  • Yield: 80–95 g (52–61%).

Step 2: Reductive Cyclization of 4-chloro-2,2'-dinitrobiphenyl (Proposed)

While a specific protocol for this compound was not found, a general approach using a reducing agent like sodium dithionite is proposed based on syntheses of similar cinnoline derivatives.

  • Materials: 4-chloro-2,2'-dinitrobiphenyl, a suitable solvent (e.g., ethanol, acetic acid), a reducing agent (e.g., sodium dithionite, sodium sulfide).

  • Conceptual Procedure:

    • Dissolve 4-chloro-2,2'-dinitrobiphenyl in a suitable solvent.

    • Add the reducing agent portion-wise or as a solution while monitoring the reaction temperature.

    • The reaction may require heating to proceed to completion.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between an organic solvent and water.

    • The organic layer is dried and concentrated.

    • The crude product is purified by column chromatography or recrystallization.

Logical Workflow for Synthesis and Comparison

The following diagram illustrates the logical workflow for the synthesis of this compound via the reductive cyclization pathway and the key comparison points with alternative methods.

G Synthetic Pathways to this compound Start Starting Materials Precursor_Synth Precursor Synthesis (e.g., Ullmann Condensation) Start->Precursor_Synth Alternative_Routes Alternative Synthetic Routes (e.g., Photochemical, Oxidation) Start->Alternative_Routes Precursor 4-Chloro-2,2'-dinitrobiphenyl Precursor_Synth->Precursor Reductive_Cyclization Reductive Cyclization Precursor->Reductive_Cyclization Product This compound Reductive_Cyclization->Product Comparison Comparative Analysis (Yield, Purity, Cost, Safety) Reductive_Cyclization->Comparison Product->Comparison Alternative_Routes->Product Alternative_Routes->Comparison

Caption: Synthetic pathways to this compound.

Conclusion and Future Outlook

Future research should focus on optimizing the reductive cyclization step to maximize the yield and purity of this compound. A thorough investigation into alternative reducing agents, solvents, and reaction conditions is warranted. Furthermore, the exploration of alternative synthetic pathways, such as photochemical methods or the oxidation of the corresponding diamine, could lead to more efficient and environmentally benign processes. The development of a comprehensive spectroscopic database, including detailed 1H and 13C NMR assignments, for this compound is also a critical next step to support ongoing research and development efforts.

A Head-to-Head Comparison of Phthalazine Analogs and 2-Chlorobenzo[c]cinnoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of phthalazine analogs and 2-Chlorobenzo[c]cinnoline, two heterocyclic scaffolds of interest in medicinal chemistry. The objective is to present a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by available experimental data, to aid in the development of novel therapeutics. While extensive data exists for various phthalazine analogs, specific biological activity data for this compound is limited in the current literature. This guide reflects the available information to provide a thorough comparison.

Chemical Structures and Properties

Phthalazine and benzo[c]cinnoline are isomeric heterocyclic compounds, both possessing a benzene ring fused to a pyridazine ring. Their structural differences, particularly the arrangement of the nitrogen atoms and the point of fusion of the benzene ring, lead to distinct chemical and pharmacological properties.

Phthalazine is a benzodiazine with the nitrogen atoms at positions 2 and 3. Its derivatives have been extensively studied and have shown a wide range of biological activities.

Benzo[c]cinnoline is a polycyclic aromatic hydrocarbon and a heterocyclic analog of phenanthrene, with nitrogen atoms at positions 5 and 6. This compound is a derivative with a chlorine atom substituted at the 2-position. While the benzo[c]cinnoline scaffold is recognized for its potential in various applications, including as anticancer agents, specific data on the 2-chloro derivative is sparse.[1][2]

Comparative Biological Activity: Focus on Anticancer Potential

Phthalazine Analogs: Potent VEGFR-2 Inhibitors

Numerous studies have identified phthalazine derivatives as effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3][4][5][6][7][8][9][10]

Table 1: Anticancer Activity of Selected Phthalazine Analogs

Compound IDTarget Cancer Cell Line(s)IC50 (µM)Reference(s)
11h MGC-803, EC-9706, HeLa, MCF-72.0 - 4.5[11]
6b Leukemia, Non-Small Cell Lung, Melanoma, Prostate, BreastGI50 > 90% inhibition[6]
6e Leukemia, Colon, CNS, Melanoma, Renal, BreastGI50 > 100% inhibition[6]
7b Leukemia, Colon, Melanoma, BreastGI50 0.15 - 2.81[3]
13c Leukemia, Melanoma, Breast, RenalGI50 0.2 - 2.66[3]
2g MCF-7, HepG20.15, 0.12[4]
4a MCF-7, HepG20.18, 0.09[4]
7f HepG2, HCT-116, MCF-73.97, 4.83, 4.58[9]

Table 2: VEGFR-2 Inhibitory Activity of Selected Phthalazine Analogs

Compound IDVEGFR-2 IC50 (µM)Reference(s)
12b 4.4[3][8]
12c 2.7[3][8]
13c 2.5[3][8]
2g 0.148[4][10]
4a 0.196[4][10]
7f 0.08[9]
8c 0.10[9]
This compound: An Underexplored Scaffold

Despite the interest in the parent benzo[c]cinnoline structure, specific studies detailing the anticancer activity of this compound are lacking in the available literature. However, the broader class of substituted dibenzo[c,h]cinnolines has been investigated as topoisomerase I-targeting anticancer agents, with some analogs showing potent cytotoxicity.[12] For instance, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline exhibited an IC50 value of 70 nM against the RPMI8402 human lymphoblastoma cell line.[12] This suggests that the benzo[c]cinnoline scaffold is a promising template for the design of new anticancer drugs. Further research is warranted to explore the specific biological activities of this compound.

Mechanism of Action

Phthalazine Analogs: Targeting Angiogenesis

The primary anticancer mechanism for many phthalazine analogs is the inhibition of VEGFR-2. By blocking this receptor, these compounds disrupt the signaling pathway that leads to angiogenesis, thereby cutting off the blood supply to tumors and inhibiting their growth.[3][4][5][6][7][8][9][10]

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Phthalazine Phthalazine Analogs Phthalazine->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Topoisomerase_I_Inhibition TopoI Topoisomerase I DNA Supercoiled DNA TopoI->DNA Binds & Cleaves CleavableComplex Cleavable Complex (Topo I-DNA) DNA->CleavableComplex Cinnoline Benzo[c]cinnoline Analogs Cinnoline->CleavableComplex Stabilizes RelaxedDNA Relaxed DNA CleavableComplex->RelaxedDNA Re-ligation (inhibited) DNA_Damage DNA Strand Breaks & Cell Death CleavableComplex->DNA_Damage Phthalazine_Synthesis cluster_0 General Synthetic Workflow for Phthalazine Analogs A Phthalic Anhydride B Phthalazinone A->B Reaction C 1-Chlorophthalazine B->C Chlorination D Phthalazine Analogs C->D Substitution Reagent1 Hydrazine Reagent1->B Reagent2 POCl3 Reagent2->C Reagent3 Nucleophile (e.g., Amine) Reagent3->D

References

Illuminating Molecular Architecture: A Comparative Guide to the Crystallographic Analysis of Benzo[c]cinnoline Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its therapeutic potential. X-ray crystallography stands as the gold standard for this purpose, providing unambiguous proof of atomic connectivity and stereochemistry. This guide offers a comparative overview of crystallographic data for a chlorinated heterocyclic compound related to the benzo[c]cinnoline family, illustrating the data and methodologies crucial for structural confirmation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Chlorobenzo[h]quinoline-3-carbaldehyde, providing a template for the comparison of related derivatives.

Parameter2-Chlorobenzo[h]quinoline-3-carbaldehyde[1]
Chemical Formula C₁₄H₈ClNO
Formula Weight ( g/mol ) 241.66
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.9833 (2)
b (Å) 12.4722 (6)
c (Å) 21.4561 (13)
α (°) 90
β (°) 90.687 (6)
γ (°) 90
Volume (ų) 1065.87 (10)
Z 4
Calculated Density (g/cm³) 1.507
Radiation type Mo Kα
Temperature (K) 290
Reflections collected 12099
Independent reflections 1872
R(int) 0.093
Final R indices [I > 2σ(I)] R₁ = 0.041, wR₂ = 0.087
Goodness-of-fit (S) 0.81

Experimental Protocols: A Blueprint for Structural Determination

The definitive structural elucidation of crystalline compounds relies on a standardized workflow. The following is a representative experimental protocol for single-crystal X-ray diffraction analysis.

1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. For instance, derivatives can be dissolved in a solvent like chloroform, followed by the slow diffusion of a less-soluble solvent such as hexane.

2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The diffraction patterns are recorded on a detector as the crystal is rotated. Data collection is typically performed at a controlled temperature, often at low temperatures (e.g., 100 K or 290 K), to minimize thermal vibrations of the atoms.

3. Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of unique reflections with their intensities and standard uncertainties. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density.

4. Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor, with lower values indicating a better fit.

Visualizing the Workflow: From Crystal to Structure

The process of X-ray crystallography can be visualized as a linear workflow, from the initial synthesis and crystallization to the final structural validation and deposition.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition Structure_Refinement->Validation

Caption: Workflow for X-ray Crystallography.

This guide underscores the importance of X-ray crystallography in the structural confirmation of novel chemical entities. While specific data on 2-Chlorobenzo[c]cinnoline derivatives remains to be published, the presented data and protocols for a related compound provide a solid foundation for researchers in the field. The continued application of these techniques will be instrumental in advancing the development of new therapeutics based on the benzo[c]cinnoline scaffold.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Chlorobenzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Chlorobenzo[c]cinnoline, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling this compound. The toxicological properties of this specific compound have not been thoroughly investigated.[2][3] It is prudent to treat it as a hazardous substance.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: May cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Risk of serious eye damage.[1]

  • Environmental Hazards: Potentially harmful to aquatic life.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[4][5]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsEssential to protect against chemical splashes. Must meet ANSI Z.87.1 or equivalent standards.[6]
Face ShieldTo be worn over safety goggles to provide an additional layer of protection for the entire face, especially when there is a risk of splashing.[7][8]
Hand Protection Chemically Resistant GlovesDisposable nitrile gloves may offer short-term protection.[6] For prolonged handling, consult the glove manufacturer's chemical resistance guide. Neoprene or PVC gloves are often recommended for chlorinated compounds.[4][7]
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[6]
ApronA chemically resistant apron (e.g., PVC or rubber) should be worn over the lab coat.[4]
Respiratory Protection RespiratorIf work cannot be conducted in a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is required.[6][8] This necessitates annual medical evaluations and fit testing.
Foot Protection Closed-toe ShoesShoes must cover the entire foot; safety boots with protective toe caps are recommended.[6][7]
Handling and Storage Procedures

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.[3][9]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[1][9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][9]

  • Store away from incompatible materials such as oxidizing agents.[9]

Emergency Procedures
Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][9]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical aid.[3][9]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician or poison control center immediately.[1][9]
Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.[1]

  • Chemical Waste: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container for hazardous waste.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be disposed of as hazardous waste.

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzo[c]cinnoline
Reactant of Route 2
2-Chlorobenzo[c]cinnoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.